Bapta-tmfm
描述
Structure
2D Structure
属性
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVRWOCZLYLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370721 | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-11-6 | |
| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Engine: A Technical Guide to Bapta-tmfm and Its Foundational Role in Calcium Signaling Research
For Immediate Release
A Deep Dive into the Core Mechanism of a Key Synthetic Precursor for Fluorescent Calcium Indicators
[CITY, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism and utility of Bapta-tmfm (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate). While not a fluorescent indicator itself, this compound is a critical synthetic precursor, or "building block," for a generation of widely used fluorescent calcium indicators, including the Fluo and Rhod series of dyes. This guide elucidates the fundamental calcium chelation mechanism inherent to its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) core and its pivotal role in the advancement of cellular signaling research.
The core function of this compound lies in the remarkable calcium-binding properties of its BAPTA scaffold. This structure forms a cage-like coordination complex with calcium ions, exhibiting high selectivity and affinity.[1] The BAPTA molecule features four carboxylate groups and two nitrogen atoms that, along with two ether oxygens, create an eight-coordinate binding pocket that snugly fits the Ca²⁺ ion in a 1:1 stoichiometric ratio.[1] This chelation is the cornerstone of its utility in creating tools to study calcium dynamics.
Core Mechanism: The BAPTA Chelation Engine
The efficacy of BAPTA and its derivatives, including this compound, stems from several key physicochemical properties:
-
High Selectivity for Calcium: A significant advantage of the BAPTA structure is its pronounced selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺).[1] This high selectivity is crucial for dissecting calcium-specific signaling pathways without perturbing cellular processes dependent on magnesium.
-
Rapid Binding Kinetics: Compared to other common calcium chelators like EGTA, BAPTA exhibits significantly faster on- and off-rates for calcium binding.[1] This rapid kinetic profile allows indicators derived from this compound to accurately report rapid and localized intracellular calcium fluctuations, which are characteristic of many physiological events such as neurotransmission and muscle contraction.
-
pH Insensitivity: The calcium-binding affinity of BAPTA is largely independent of pH within the physiological range, a notable improvement over older chelators like EGTA.[2] This property ensures reliable measurements of calcium concentration even in cellular compartments where pH may fluctuate.
Quantitative Physicochemical Properties of the BAPTA Core
The following table summarizes key quantitative data for the BAPTA calcium-binding core, providing a reference for researchers designing and interpreting experiments using BAPTA-derived indicators.
| Property | Value | Conditions |
| Ca²⁺ Dissociation Constant (Kd) | ~110 nM - 160 nM | In the absence of Mg²⁺ |
| Mg²⁺ Dissociation Constant (Kd) | ~2 mM | |
| Selectivity for Ca²⁺ over Mg²⁺ | ~100,000-fold | |
| Ca²⁺ On-Rate (k_on) | ~500 µM⁻¹s⁻¹ | |
| Ca²⁺ Off-Rate (k_off) | Varies with derivative |
This compound: A Linchpin in the Synthesis of Fluorescent Calcium Indicators
This compound serves as a crucial intermediate in the synthesis of some of the most widely used fluorescent calcium indicators. Its chemical structure, featuring formyl and methyl groups on the aromatic rings of the BAPTA backbone, provides reactive handles for the attachment of fluorophores. This modular design allows for the creation of a diverse palette of indicators with varying spectral properties and calcium affinities.
The general synthetic strategy involves the condensation of this compound with a fluorophore precursor. The formyl group on one of the benzene (B151609) rings of this compound is a key functional group that participates in this reaction, leading to the covalent linkage of the calcium-chelating BAPTA moiety to a fluorescent reporter molecule. This elegant chemical design, pioneered by Roger Tsien and colleagues, gave rise to a new generation of indicators where the calcium-sensing domain (BAPTA) is distinct from the light-emitting domain (the fluorophore).
Mechanism of Action of this compound-Derived Fluorescent Indicators
The fluorescent indicators synthesized from this compound operate on the principle of photoinduced electron transfer (PeT). In the absence of calcium, the electron-rich BAPTA portion of the molecule quenches the fluorescence of the attached fluorophore by donating an electron to it upon excitation. When a calcium ion binds to the BAPTA "cage," the electron-donating ability of the nitrogen atoms is diminished. This reduction in electron-donating capacity inhibits the PeT process, leading to a significant increase in the fluorescence quantum yield of the fluorophore. The result is a dramatic brightening of the indicator upon binding to calcium, allowing for the sensitive detection of changes in intracellular calcium concentration.
Experimental Protocol: Intracellular Calcium Measurement with a BAPTA-Derived Indicator (Fluo-3 AM)
This protocol provides a general guideline for measuring intracellular calcium using Fluo-3 AM, a widely used indicator synthesized from a this compound precursor. The acetoxymethyl (AM) ester form allows the dye to be loaded into live cells.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on coverslips or in a microplate
-
Fluorescence microscope with appropriate filters for Fluo-3 (Excitation ~488 nm, Emission ~525 nm)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
Dilute the Fluo-3 AM stock solution in HBSS to a final concentration of 1-5 µM.
-
To aid in the solubilization of the AM ester, add an equal volume of the 20% Pluronic F-127 solution to the diluted Fluo-3 AM before the final dilution in HBSS.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fluo-3 inside the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells at ~488 nm and record the fluorescence emission at ~525 nm.
-
Changes in fluorescence intensity over time reflect changes in the intracellular calcium concentration.
-
References
BAPTA-TMFM: A Core Component in the Synthesis of Fluorescent Calcium Indicators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAPTA-TMFM, chemically known as 5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester, is a crucial, non-fluorescent synthetic intermediate used in the creation of a wide range of fluorescent calcium (Ca²⁺) indicators. While some commercial suppliers may label it as a "fluorescent chelating indicator," it is more accurately defined as a foundational building block for widely used dyes such as Fluo and Rhod series indicators. Its strategic chemical design allows for the subsequent attachment of fluorophores, leading to the development of sophisticated tools for monitoring intracellular calcium dynamics. This guide provides a comprehensive overview of this compound's properties, its pivotal role in chemical synthesis, and the principles behind the function of the indicators derived from it.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| Full Chemical Name | 5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester | [1] |
| CAS Number | 96315-11-6 | [1] |
| Molecular Weight | 574.58 g/mol | [1] |
| Chemical Formula | C₂₈H₃₄N₂O₁₁ | |
| Fluorescence | Non-fluorescent or weakly fluorescent | [1] |
| Primary Application | Synthetic precursor for Ca²⁺ indicators | [1] |
Role in the Synthesis of Fluorescent Calcium Indicators
The seminal 1985 paper by Grynkiewicz, Poenie, and Tsien introduced a new generation of fluorescent Ca²⁺ indicators with significantly improved properties over their predecessors. This compound and similar derivatives are central to the synthesis of these advanced indicators. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core provides a highly selective binding pocket for Ca²⁺ ions. The formyl (-CHO) and methyl (-CH₃) groups at the 5 and 5' positions of the aromatic rings of this compound are key functional handles for the chemical attachment of various fluorophores. This modular synthesis strategy allows for the creation of a diverse palette of indicators with different spectral properties, calcium affinities, and cellular localizations.
The general synthetic scheme involves a condensation reaction between the formyl group of this compound and a suitable nucleophilic portion of a fluorophore molecule to create a larger, conjugated system. The resulting molecule combines the Ca²⁺-chelating properties of the BAPTA moiety with the fluorescent properties of the attached chromophore.
References
Bapta-tmfm as a Calcium Indicator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bapta-tmfm, chemically known as Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators.[1] These chelators are invaluable tools in cellular biology and drug discovery for their ability to selectively bind to and buffer intracellular calcium ions (Ca²⁺). The parent molecule, BAPTA, is a non-fluorescent, high-affinity Ca²⁺ chelator that is often used to investigate the role of calcium signaling in a myriad of cellular processes.[2][3] this compound is characterized as a fluorescent chelating indicator and also serves as a crucial building block in the synthesis of more complex fluorescent calcium indicators, such as Fluo and Rhod dyes.[2][4]
This technical guide provides a comprehensive overview of this compound and the broader BAPTA family of calcium indicators. It includes available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in their experimental design and data interpretation.
Core Concepts and Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate | [1] |
| CAS Number | 96315-11-6 | [1] |
| Molecular Weight | 574.58 g/mol | [1] |
| General Use | Fluorescent chelating indicator for cytosolic free calcium; Building block for other calcium indicators | [2][4] |
Table 2: Comparative Quantitative Data of BAPTA and Common Derivatives
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| BAPTA | ~160 nM (in the absence of Mg²⁺) | Weakly fluorescent | ~363 | Low | High-affinity, non-fluorescent Ca²⁺ buffer.[2] |
| Fluo-3 | ~390 nM | 506 | 526 | ~0.14 | Large fluorescence intensity increase upon Ca²⁺ binding. |
| Rhod-2 | ~570 nM | 552 | 576 | ~0.13 | Red-shifted spectra, useful for multiplexing. |
| Fura-2 | ~145 nM | 340/380 (ratiometric) | 510 | ~0.23-0.49 | Ratiometric dye, allowing for more precise Ca²⁺ concentration measurements. |
Note: The spectral and binding properties of fluorescent indicators can be influenced by the intracellular environment, including pH, ionic strength, and protein binding.[5]
Mechanism of Action and Role in Calcium Signaling
BAPTA and its derivatives function by chelating free Ca²⁺ in the cytosol. To facilitate entry into live cells, they are often used in their acetoxymethyl (AM) ester form. The lipophilic AM esters can cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, Ca²⁺-sensitive indicator in the cytoplasm.[6]
By buffering intracellular Ca²⁺, BAPTA-based indicators can be used to investigate a wide range of calcium-dependent signaling pathways, including:
-
Muscle Contraction: Regulating the availability of Ca²⁺ for binding to troponin.
-
Neurotransmission: Modulating the release of neurotransmitters from presynaptic terminals.
-
Gene Expression: Influencing the activity of Ca²⁺-dependent transcription factors.
-
Apoptosis: Investigating the role of Ca²⁺ in programmed cell death pathways.
Below is a generalized diagram illustrating the role of intracellular calcium as a second messenger and the point of intervention for a chelator like this compound.
Experimental Protocols
The following is a generalized protocol for loading cells with BAPTA-AM esters, which can be adapted for this compound. Optimization for specific cell types and experimental conditions is recommended.[6]
Materials:
-
This compound (or other BAPTA-AM ester)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cultured cells
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Loading Solution Preparation:
-
For a final loading concentration of 5 µM, dilute the this compound stock solution into HBSS.
-
To aid in dispersion, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127, and then add this mixture to the HBSS. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells two to three times with warm HBSS to remove extracellular indicator.
-
Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging and Analysis:
-
The cells are now ready for fluorescence imaging. Excite the cells at the appropriate wavelength and record the emission.
-
Changes in fluorescence intensity will correspond to changes in intracellular Ca²⁺ concentration.
-
Conclusion
This compound is a valuable member of the BAPTA family of calcium chelators, serving as both a fluorescent indicator and a synthetic precursor for other widely used probes. While specific quantitative photophysical and binding data for this compound are not extensively documented, the well-characterized properties of the BAPTA scaffold provide a strong foundation for its application in studying intracellular calcium signaling. By following the generalized protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound and its relatives to dissect the intricate roles of calcium in a variety of biological processes. As with any fluorescent probe, empirical optimization of loading conditions and careful interpretation of results within the context of the cellular environment are crucial for obtaining reliable and meaningful data.[5]
References
- 1. scbt.com [scbt.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
Bapta-tmfm: A Linchpin in the Synthesis of Fluo and Rhod Calcium Indicators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular calcium (Ca²⁺) concentrations is paramount to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuro-transmission. Fluorescent ion indicators have emerged as indispensable tools for these investigations, offering high sensitivity and spatiotemporal resolution. Among the most prominent classes of visible light-excitable calcium indicators are the Fluo and Rhod dyes. At the heart of these powerful molecular probes lies a versatile building block: Bapta-tmfm . This technical guide provides a comprehensive overview of this compound's role in the synthesis of Fluo and Rhod dyes, their quantitative properties, experimental applications, and the key signaling pathways they help to elucidate.
This compound: The Core Chelator
This compound, or Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a fluorescent chelating indicator and a key intermediate in the synthesis of various calcium probes.[1][2] Its core structure is based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a calcium chelator known for its high selectivity for Ca²⁺ over other divalent cations like magnesium.[3] The defining features of this compound are the presence of a formyl group and methyl-ester protected carboxylates, which are crucial for the subsequent condensation reactions to form the extended aromatic systems of Fluo and Rhod dyes.
Chemical Structure of this compound:
Synthesis of Fluo and Rhod Dyes from this compound
The synthesis of Fluo and Rhod dyes from this compound involves a condensation reaction between the formyl group of this compound and the appropriate resorcinol (B1680541) or rhodol derivative. This reaction forms the characteristic xanthene fluorophore, which is the light-emitting component of the dye. The BAPTA moiety serves as the calcium-binding component. Upon binding to Ca²⁺, a conformational change in the BAPTA portion inhibits photoinduced electron transfer (PET) from the chelator to the fluorophore, resulting in a significant increase in fluorescence intensity.
Below is a generalized workflow for the synthesis of these fluorescent dyes.
Quantitative Properties of Fluo and Rhod Dyes
The selection of an appropriate calcium indicator depends on several key quantitative parameters, including its dissociation constant (Kd) for Ca²⁺, excitation and emission wavelengths, quantum yield (Φ), and the degree of fluorescence enhancement upon calcium binding. The tables below summarize these properties for several common Fluo and Rhod dyes.
Fluo Dyes Data
| Indicator | Kd (nM) | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |
| Fluo-3 | ~390 | 506 | 526 | ~0.14 | >100-fold |
| Fluo-4 | 335-345 | 494 | 516 | 0.16 | >100-fold |
| Fluo-8 | 390 | 494 | 517 | - | ~200-fold |
| Fluo-8H | 232 | 494 | 517 | - | - |
| Fluo-8L | 1900 | 494 | 517 | - | - |
| Fluo-8FF | 10000 | 494 | 517 | - | - |
Data compiled from various sources.
Rhod Dyes Data
| Indicator | Kd (nM) | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |
| Rhod-2 | 570 | 552 | 581 | - | >100-fold |
| X-Rhod-1 | ~700 | 580 | 600 | - | >30-fold |
| Rhod-4 | - | - | - | - | - |
| Rhod-5N | 19,000 | - | - | - | - |
| Rhod-FF | 320,000 | - | - | - | - |
Data compiled from various sources.
Experimental Protocols
The following are detailed protocols for loading cells with the acetoxymethyl (AM) ester forms of Fluo-4 and Rhod-2, which are membrane-permeant and subsequently cleaved by intracellular esterases to trap the active dye inside the cells.
Protocol 1: Cell Loading with Fluo-4 AM
Materials:
-
Fluo-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Prepare Loading Buffer:
-
For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution into HBSS.
-
To aid in dispersing the dye, first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127, then dilute into the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.
-
(Optional) To reduce leakage of the de-esterified dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from adherent cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature. Incubation at room temperature may reduce compartmentalization of the dye.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS (containing probenecid, if used).
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite at ~494 nm and collect emission at ~516 nm.
Protocol 2: Cell Loading with Rhod-2 AM
Materials:
-
Rhod-2 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer of choice
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.
-
Prepare Loading Buffer:
-
Dilute the Rhod-2 AM stock solution to a final concentration of 1-5 µM in the desired physiological buffer.
-
As with Fluo-4, the use of Pluronic® F-127 is recommended to aid in solubilization.
-
Probenecid can be added to reduce dye extrusion.
-
-
Cell Loading:
-
Wash cells with indicator-free medium.
-
Incubate cells with the Rhod-2 AM loading buffer for 15-60 minutes at 20-37°C. Note that Rhod-2 has a tendency to accumulate in mitochondria.
-
-
Wash and De-esterification:
-
Wash the cells with indicator-free medium to remove any non-specifically associated dye.
-
Incubate for a further 30 minutes to ensure complete de-esterification.
-
-
Imaging: Excite at ~552 nm and collect emission at ~581 nm.
Signaling Pathways and Applications
Fluo and Rhod dyes are instrumental in dissecting calcium signaling pathways. A prominent example is the G-protein coupled receptor (GPCR) pathway that leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
GPCR-IP₃/DAG Signaling Pathway
Upon ligand binding, a Gq-coupled GPCR activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can be readily detected by Fluo and Rhod dyes.
Experimental Workflow for Calcium Imaging
The general workflow for a calcium imaging experiment using Fluo or Rhod dyes is outlined below.
Conclusion
This compound serves as a critical and versatile precursor for the synthesis of the widely used Fluo and Rhod families of fluorescent calcium indicators. The ability to modify the fluorophore component allows for the generation of a diverse palette of dyes with varying spectral properties and affinities for calcium, catering to a wide range of biological questions and experimental setups. A thorough understanding of their quantitative properties and the appropriate experimental protocols is essential for obtaining reliable and meaningful data on the intricate dynamics of intracellular calcium signaling. As research continues to unravel the complexities of cellular communication, these this compound-derived tools will undoubtedly remain at the forefront of scientific discovery.
References
An In-depth Technical Guide to the Core Features of the BAPTA Family of Calcium Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous intracellular second messengers that govern a vast array of physiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore critical for cellular function. The BAPTA family of Ca²⁺ chelators, first introduced by Roger Tsien, represents a cornerstone in the toolkit of researchers studying calcium signaling.[1] This technical guide provides a comprehensive overview of the key features of BAPTA and its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a high-affinity Ca²⁺ chelator renowned for its rapid binding kinetics and high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺).[2] These properties make BAPTA and its analogs indispensable tools for buffering intracellular Ca²⁺, investigating the role of Ca²⁺ transients in cellular processes, and calibrating fluorescent Ca²⁺ indicators.[2][3]
Core Features of BAPTA Family Chelators
The utility of BAPTA and its derivatives stems from a unique combination of chemical and physical properties that distinguish them from other common Ca²⁺ chelators like EGTA and EDTA.
1. High Affinity and Selectivity for Calcium:
BAPTA exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) typically in the nanomolar range.[4] This high affinity allows it to effectively buffer Ca²⁺ at the low concentrations found within resting cells. Crucially, BAPTA displays a selectivity for Ca²⁺ that is approximately 10⁵-fold greater than for Mg²⁺, which is present at much higher concentrations in the cytosol. This selectivity is a significant advantage over chelators like EDTA, which bind Mg²⁺ with comparable affinity to Ca²⁺.
2. Rapid Binding Kinetics:
A defining feature of BAPTA is its rapid on-rate (k_on) and off-rate (k_off) for Ca²⁺ binding, which are about 50 to 400 times faster than those of EGTA. This allows BAPTA to effectively buffer rapid and localized Ca²⁺ transients, such as those occurring near the mouth of open Ca²⁺ channels. In contrast, the slower kinetics of EGTA make it more suitable for buffering slower, global changes in intracellular Ca²⁺. This kinetic difference allows researchers to dissect the roles of rapid, local Ca²⁺ signals versus slower, global signals in cellular processes.
3. pH Insensitivity in the Physiological Range:
Unlike EGTA and EDTA, the Ca²⁺ binding affinity of BAPTA is relatively insensitive to pH changes within the physiological range (pH 6.8-7.4). This is a critical advantage for experiments in biological systems where cellular activity can lead to localized pH fluctuations.
4. Tunable Affinity through Chemical Derivatives:
A significant strength of the BAPTA family is the ability to tune the Ca²⁺ binding affinity by adding electron-withdrawing or electron-donating groups to the aromatic rings of the BAPTA molecule. Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the affinity for Ca²⁺ (higher Kd), while electron-donating groups (e.g., methyl groups) increase the affinity (lower Kd). This allows for the selection of a chelator with a Kd value that is optimally suited for the specific Ca²⁺ concentration range of interest in a given experiment.
5. Cell Permeability of AM Esters:
The acetoxymethyl (AM) ester form of BAPTA (BAPTA-AM) is a membrane-permeant version of the chelator that can be loaded into cells non-invasively. The lipophilic AM groups allow the molecule to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active BAPTA molecule in the cytoplasm.
Quantitative Data
The following tables summarize key quantitative data for BAPTA and some of its commonly used derivatives. Note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.
Table 1: Dissociation Constants (Kd) of BAPTA Derivatives for Ca²⁺
| Chelator Name | Substituents | Dissociation Constant (Kd) for Ca²⁺ (nM) |
| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 |
| BAPTA | None | 110 - 220 |
| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 |
| 5-Nitro BAPTA | 5-NO₂ | ~400 |
| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1500 |
| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~5000 |
Note: Kd values are approximate and can vary based on experimental conditions.
Table 2: Kinetic Properties of BAPTA vs. EGTA
| Chelator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| BAPTA | ~6 x 10⁸ | ~97 |
| EGTA | ~3 x 10⁶ | Not readily available |
Experimental Protocols
Protocol 1: Loading Cells with BAPTA-AM
This protocol provides a general procedure for loading cultured cells with the cell-permeant form of BAPTA.
Materials:
-
BAPTA-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, to aid in solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (optional, to inhibit organic anion transporters and reduce dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
If using, prepare a 25 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the BAPTA-AM stock solution into the physiological buffer to a final concentration that is typically between 1 and 10 µM. For many cell lines, a final concentration of 4-5 µM is a good starting point.
-
(Optional) Add Pluronic® F-127 to the working solution to a final concentration of 0.02-0.04% to aid in the dispersion of BAPTA-AM.
-
(Optional) Add Probenecid to the working solution to a final concentration of 1-2 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the BAPTA-AM working solution to the cells and incubate at 37°C for 30 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.
-
-
Wash:
-
After incubation, remove the loading solution and wash the cells at least twice with fresh, warm physiological buffer to remove any extracellular BAPTA-AM.
-
-
De-esterification:
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
Protocol 2: Spectrophotometric Determination of BAPTA's Calcium Dissociation Constant (Kd)
This protocol is based on the change in BAPTA's ultraviolet absorbance spectrum upon Ca²⁺ binding. The peak absorbance for free BAPTA is around 254 nm, which shifts to approximately 274 nm upon binding Ca²⁺.
Materials:
-
BAPTA or BAPTA derivative
-
Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Standardized CaCl₂ solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare BAPTA Solution:
-
Prepare a solution of the BAPTA derivative in the calcium-free buffer at a concentration of approximately 10-50 µM.
-
-
Record Spectrum of Free BAPTA:
-
Record the absorbance spectrum of the BAPTA solution from approximately 220 nm to 300 nm to determine the absorbance of the Ca²⁺-free form.
-
-
Titrate with Calcium:
-
Add small, known aliquots of the standardized CaCl₂ solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the full absorbance spectrum.
-
Continue the titration until there is no further change in the absorbance spectrum, indicating that the BAPTA is saturated with Ca²⁺.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., 274 nm) as a function of the free Ca²⁺ concentration.
-
Fit the resulting binding curve using a suitable single-site binding model to calculate the dissociation constant (Kd).
-
Visualizations
Signaling Pathway: IP₃-Mediated Calcium Release
The following diagram illustrates a simplified signaling pathway involving the activation of a Gq-coupled G protein-coupled receptor (GPCR), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and the subsequent release of Ca²⁺ from the endoplasmic reticulum (ER). BAPTA can be used to buffer the released Ca²⁺ and investigate its downstream effects.
Caption: Simplified diagram of IP₃-mediated Ca²⁺ release from the ER.
Experimental Workflow: Intracellular Ca²⁺ Measurement with Fura-2 and BAPTA
This diagram outlines the workflow for measuring intracellular Ca²⁺ changes using the ratiometric fluorescent indicator Fura-2, and how BAPTA can be used to buffer these changes.
Caption: Workflow for intracellular Ca²⁺ measurement using Fura-2 and BAPTA.
Logical Relationship: BAPTA-AM Mechanism of Action
This diagram illustrates the process by which the cell-permeant BAPTA-AM enters the cell and is converted into its active, Ca²⁺-chelating form.
Caption: Mechanism of BAPTA-AM uptake and activation in a cell.
References
An In-Depth Technical Guide to BAPTA-TMFM and its Application in Studying Cytosolic Free Calcium via Fluo-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BAPTA-TMFM (Tetramethyl-5-formyl-5'-methyl-BAPTA) and its pivotal role as a precursor in the synthesis of fluorescent calcium indicators, with a primary focus on Fluo-3. This document will detail the chemical properties of Fluo-3, its mechanism of action in binding cytosolic free calcium, and provide in-depth experimental protocols for its application in cellular imaging. Furthermore, a comparative analysis with other common calcium indicators will be presented, alongside visualizations of relevant cell signaling pathways to provide a complete resource for researchers studying calcium dynamics in various biological contexts.
Introduction to this compound: A Precursor for Fluorescent Calcium Indicators
This compound is the tetramethyl ester of 5-Formyl-5'-Methyl-BAPTA. In its esterified form, this compound is not a direct fluorescent indicator for cytosolic calcium. Instead, it serves as a crucial building block in the synthesis of a class of visible light-excitable calcium indicators, most notably the "Fluo" series of dyes. The formyl group on the BAPTA structure allows for chemical conjugation to a fluorophore, and the methyl group modifies the calcium binding affinity. The tetramethyl ester form renders the molecule cell-permeant.
The seminal work by Grynkiewicz, Poenie, and Tsien in 1985 laid the foundation for a new generation of calcium indicators with significantly improved fluorescence properties, moving away from the UV-excitable indicators like Quin-2. These new indicators, including those derived from this compound, offered brighter signals and excitation wavelengths in the visible spectrum, making them more suitable for fluorescence microscopy with reduced phototoxicity.
Once the fully synthesized indicator, in its acetoxymethyl (AM) ester form (e.g., Fluo-3 AM), is introduced to living cells, it readily crosses the cell membrane. Inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant, fluorescently active indicator in the cytoplasm. It is this hydrolyzed form that binds to free calcium ions and produces a fluorescent signal.
Fluo-3: A this compound Derivative for Cytosolic Calcium Measurement
Fluo-3 is a widely used single-wavelength green fluorescent calcium indicator. Its synthesis involves the chemical modification of a BAPTA derivative, and it has become a staple in cellular biology for monitoring changes in intracellular calcium concentration.
Quantitative Data Presentation
The following table summarizes the key quantitative properties of Fluo-3 and provides a comparison with other commonly used fluorescent calcium indicators.
| Property | Fluo-3 | Fura-2 | Oregon Green 488 BAPTA-1 |
| Excitation Wavelength (nm) | ~506 | 340/380 (ratiometric) | ~494 |
| Emission Wavelength (nm) | ~526 | ~510 | ~523 |
| Dissociation Constant (Kd) for Ca²⁺ (nM) | ~390 | ~145 | ~170 |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 | ~0.23-0.49 | ~0.71 |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | Spectral shift | ~14-fold |
Advantages and Disadvantages of Fluo-3
Advantages:
-
Visible Light Excitation: Fluo-3 is excitable by the 488 nm argon-ion laser line, which is common in confocal microscopes and flow cytometers, minimizing phototoxicity and cellular autofluorescence associated with UV excitation.[1]
-
Large Dynamic Range: It exhibits a significant increase in fluorescence intensity (over 100-fold) upon binding to calcium, providing a high signal-to-noise ratio.[2]
-
Relatively Low Affinity: With a Kd of approximately 390 nM, Fluo-3 is well-suited for measuring cytosolic calcium concentrations in the physiological resting range (~100 nM) and for detecting larger, transient increases without becoming saturated too quickly.[2]
Disadvantages:
-
Single-Wavelength Indicator: As a single-wavelength indicator, fluorescence intensity can be affected by variations in dye concentration, cell thickness, and photobleaching. This makes absolute quantification of calcium concentrations more challenging compared to ratiometric indicators like Fura-2.
-
Lower Quantum Yield: Compared to indicators like Oregon Green 488 BAPTA-1, Fluo-3 has a lower quantum yield, resulting in a dimmer signal at saturating calcium concentrations.
-
Potential for Compartmentalization: Like other AM ester dyes, Fluo-3 can sometimes compartmentalize within organelles, which can interfere with the accurate measurement of cytosolic calcium.
Experimental Protocols
Loading Fluo-3 AM into Adherent Cells
This protocol provides a general guideline for loading Fluo-3 AM into adherent cells for fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Fluo-3 AM (acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic® F-127 (20% stock solution in DMSO)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fluo-3 AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
If using, prepare a 250 mM stock solution of probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final loading concentration of 5 µM Fluo-3 AM, dilute the 1 mM stock solution 1:200 in HBSS.
-
To aid in the dispersion of the AM ester in the aqueous buffer, pre-mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding to the HBSS. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow adherent cells to a suitable confluency on glass coverslips or in imaging dishes.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may vary depending on the cell type.
-
-
De-esterification:
-
After loading, aspirate the loading buffer and wash the cells twice with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells at ~488 nm and collect the emission at ~525 nm.
-
Record baseline fluorescence before stimulating the cells with an agonist to induce a calcium response.
-
In Situ Calibration of Intracellular Fluo-3
To obtain an estimate of the absolute intracellular calcium concentration, an in situ calibration can be performed at the end of an experiment.
Materials:
-
Calcium-free HBSS supplemented with a calcium chelator (e.g., 10 mM EGTA)
-
HBSS with a saturating concentration of calcium (e.g., 5-10 mM CaCl₂)
-
A calcium ionophore (e.g., Ionomycin or A23187)
Procedure:
-
Determine Fmax (Maximum Fluorescence):
-
At the end of the experiment, perfuse the cells with HBSS containing a high concentration of a calcium ionophore (e.g., 5-10 µM Ionomycin) and a saturating concentration of calcium. This will allow extracellular calcium to flood the cell and saturate the indicator.
-
Record the maximum fluorescence intensity (Fmax).
-
-
Determine Fmin (Minimum Fluorescence):
-
Following the Fmax measurement, perfuse the cells with calcium-free HBSS containing the ionophore and a strong calcium chelator like EGTA. This will chelate all intracellular calcium, and the fluorescence will drop to its minimum level.
-
Record the minimum fluorescence intensity (Fmin).
-
-
Calculate Intracellular Calcium Concentration:
-
The intracellular calcium concentration ([Ca²⁺]i) at any given time point can be calculated using the following equation, derived by Grynkiewicz et al. (1985):
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Where:
-
Kd is the dissociation constant of Fluo-3 for calcium (~390 nM).
-
F is the fluorescence intensity at the time point of interest.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
-
-
Visualization of Signaling Pathways and Experimental Workflows
Gq-Protein Coupled Receptor Signaling Pathway
Many hormones, neurotransmitters, and growth factors elicit cellular responses by activating Gq-protein coupled receptors (GPCRs), leading to an increase in cytosolic free calcium. The following diagram illustrates this signaling cascade.
Experimental Workflow for Measuring Cytosolic Calcium
The following diagram outlines the key steps in a typical experiment to measure changes in cytosolic free calcium using a fluorescent indicator like Fluo-3 AM.
Conclusion
This compound serves as a valuable precursor in the synthesis of advanced fluorescent calcium indicators. The resulting probes, such as Fluo-3, have become indispensable tools for researchers and drug development professionals. By understanding the properties, advantages, and limitations of these indicators, and by employing robust experimental protocols, scientists can accurately measure and dissect the complex and vital role of cytosolic free calcium in a myriad of cellular processes. This guide provides the foundational knowledge and practical steps necessary to successfully incorporate these powerful tools into your research.
References
Illuminating the Messenger: A Technical Guide to Fluorescent Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a vast array of cellular processes, from muscle contraction and neurotransmission to gene transcription and apoptosis.[1][2] The ability to accurately measure and visualize the spatiotemporal dynamics of intracellular Ca²⁺ is therefore crucial for understanding cellular physiology and pathology. Fluorescent calcium indicators have emerged as indispensable tools for this purpose, enabling researchers to monitor Ca²⁺ signals with high sensitivity and resolution.[3] This technical guide provides an in-depth exploration of the fundamental principles of fluorescent calcium indicators, their diverse types, and their applications in research and drug development.
Core Principles of Fluorescent Calcium Indicators
The fundamental design of most fluorescent calcium indicators involves a modular structure that combines a Ca²⁺-binding component (a chelator) with a fluorescent reporter molecule (a fluorophore).[4] The binding of Ca²⁺ to the chelator moiety induces a conformational change in the molecule, which in turn alters the photophysical properties of the fluorophore.[5] This alteration can manifest as a change in fluorescence intensity (quantum yield) or a shift in the excitation or emission wavelengths.
There are two primary classes of fluorescent calcium indicators:
-
Chemical Indicators: These are small organic molecules that can be loaded into cells. They are often based on a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) backbone, which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins that can be expressed in specific cells or organisms using genetic techniques. GECIs are typically fusion proteins containing a Ca²⁺-binding domain, such as calmodulin (CaM), and one or more fluorescent proteins.
A Comparative Overview of Common Calcium Indicators
The selection of an appropriate calcium indicator depends on several factors, including the expected Ca²⁺ concentration range, the desired temporal and spatial resolution, and the specific experimental setup. The following tables summarize the key quantitative properties of widely used chemical and genetically encoded calcium indicators.
Table 1: Chemical Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) |
| Fura-2 | ~145 nM | 340/380 | 510 | ~0.23-0.49 | ~5,000-11,000 |
| Indo-1 | ~230 nM | ~346 | 475/401 | ~0.37-0.59 | ~12,000-19,000 |
| Fluo-4 | ~345 nM | 494 | 516 | ~0.85 | ~72,000 |
| Oregon Green 488 BAPTA-1 | ~170 nM | 494 | 523 | ~0.71 | ~60,000 |
| Cal-520 | ~320 nM | 492 | 514 | ~0.70 | ~56,000 |
| Rhod-2 | ~170-185 nM | ~552 | ~576 | - | - |
| X-rhod-1 | - | 580 | 600 | - | - |
Table 2: Genetically Encoded Calcium Indicators (GECIs)
| Indicator Family | Excitation (nm) | Emission (nm) | Notes |
| GCaMP | ~480 | ~510 | Single fluorescent protein-based, fluorescence increases upon Ca²⁺ binding. Various versions (e.g., GCaMP6s, GCaMP6f) offer different kinetics and affinities. |
| Cameleon | - | - | FRET-based sensor with two fluorescent proteins (e.g., CFP and YFP). Ca²⁺ binding increases FRET efficiency, leading to a ratiometric change in emission. |
Key Signaling Pathways and Experimental Workflows
Calcium Signaling Pathways
Intracellular Ca²⁺ levels are tightly regulated through a complex interplay of channels, pumps, and binding proteins. A common signaling pathway leading to an increase in cytosolic Ca²⁺ involves the release from intracellular stores like the endoplasmic reticulum (ER).
This pathway is initiated by an extracellular signal binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to and opens IP₃ receptors on the ER, leading to the release of Ca²⁺ into the cytosol. The resulting increase in cytosolic Ca²⁺ can then trigger a variety of cellular responses. Furthermore, in some cells, this initial Ca²⁺ release can trigger further release from adjacent ryanodine receptors (RyRs) through a process known as calcium-induced calcium release (CICR).
Experimental Workflow for Measuring Intracellular Calcium
The following diagram illustrates a typical workflow for measuring intracellular Ca²⁺ using a chemical indicator.
Detailed Experimental Protocols
Protocol 1: Loading Cells with Chemical Calcium Indicators (AM Esters)
This protocol provides a general procedure for loading adherent cells in a 96-well plate with a BAPTA-based chemical indicator like Fluo-4 AM.
Materials:
-
Adherent cells cultured in a 96-well black-walled, clear-bottom plate
-
Fluo-4 AM (or other desired indicator)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 to 10 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a 2X working solution of the indicator in a suitable buffer (e.g., HBSS with 20 mM HEPES). For a final concentration of 4 µM, dilute the stock solution accordingly.
-
To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, add the Pluronic® F-127 stock solution to the 2X indicator solution for a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Grow cells to the desired confluence in the 96-well plate.
-
Remove the growth medium from the wells.
-
Add an equal volume of the 2X loading buffer to each well, resulting in the desired final concentration of the indicator.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and indicator used.
-
-
Washing:
-
After incubation, gently remove the loading buffer from the wells.
-
Wash the cells twice with 200 µL of HBSS with 20 mM HEPES to remove any extracellular dye.
-
-
De-esterification:
-
Add 100 µL of HBSS with 20 mM HEPES to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Measurement:
-
The cells are now ready for fluorescence measurement. Proceed with your experiment by adding agonists or antagonists and recording the fluorescence changes using a fluorescence microscope, plate reader, or flow cytometer.
-
Protocol 2: High-Throughput Screening (HTS) Calcium Flux Assay
This protocol outlines a general procedure for a no-wash calcium flux assay in a 384-well plate format, commonly used in drug discovery for screening GPCR agonists and antagonists.
Materials:
-
Cells expressing the target GPCR in a 384-well black-walled, clear-bottom plate
-
Calcium indicator formulated for no-wash assays (e.g., Fluo-8®, Cal-520®)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (agonists or antagonists)
-
Agonist for antagonist screening
-
Fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating:
-
Plate cells at an appropriate density in the 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare the no-wash calcium indicator solution according to the manufacturer's instructions in the assay buffer.
-
Remove the growth medium and add the dye-loading solution to the cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Compound Addition and Measurement (Agonist Screen):
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader.
-
The instrument will add the test compounds to the cell plate.
-
Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates GPCR activation.
-
-
Compound and Agonist Addition and Measurement (Antagonist Screen):
-
Place the cell plate and the antagonist compound plate into the fluorescence imaging plate reader.
-
The instrument will first add the antagonist compounds to the cell plate and incubate for a specified time (e.g., 10-30 minutes).
-
Following incubation, the instrument will add a known agonist at a predetermined concentration (e.g., EC₈₀).
-
Immediately begin recording fluorescence intensity. A reduction in the agonist-induced fluorescence increase indicates antagonist activity.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the response of each compound. This is often expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F₀).
-
Conclusion
Fluorescent calcium indicators are powerful and versatile tools that have revolutionized our ability to study the intricate roles of Ca²⁺ in cellular signaling. The continuous development of new chemical probes and genetically encoded sensors with improved brightness, sensitivity, and targeting capabilities promises to further expand the frontiers of calcium imaging. A thorough understanding of the principles, properties, and appropriate experimental protocols for these indicators is essential for researchers and drug development professionals to effectively harness their potential in advancing our knowledge of biology and medicine.
References
BAPTA-TMFM: A Technical Guide to a Key Intermediate in Fluorescent Calcium Indicator Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAPTA-TMFM (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a crucial, non-fluorescent chemical intermediate that played a pivotal role in the development of a new generation of fluorescent calcium indicators. As a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), this compound served as a foundational building block for the synthesis of widely used calcium probes such as Fluo and Rhod series indicators. This technical guide provides a comprehensive overview of the discovery, development, chemical properties, and synthesis of this compound, offering insights for researchers and professionals in drug development and cellular signaling.
Discovery and Development
The development of this compound is intrinsically linked to the groundbreaking work of Grynkiewicz, Poenie, and Tsien, as detailed in their seminal 1985 paper in the Journal of Biological Chemistry.[1] This research aimed to create a new family of fluorescent Ca2+ indicators with significantly improved properties over the then-standard quin2. The key innovation was the combination of a BAPTA-like tetracarboxylate chelating site with fluorescent chromophores. This compound emerged as a critical synthetic intermediate in this process, providing a versatile scaffold for the attachment of various fluorophores. Its formyl and methyl groups allowed for the chemical modifications necessary to produce indicators with a range of fluorescent properties and calcium affinities.
Core Properties of this compound
While this compound itself is not used as a fluorescent indicator, its chemical and physical properties are essential to its role as a synthetic precursor.
| Property | Value | Reference |
| CAS Number | 96315-11-6 | [2] |
| Molecular Formula | C₂₈H₃₄N₂O₁₁ | [2] |
| Molecular Weight | 574.58 g/mol | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [3] |
| Primary Function | Precursor for calcium indicator synthesis | [4] |
Mechanism of Action in Indicator Synthesis
The core function of this compound lies in its chemical structure, which is designed for further chemical reactions. The BAPTA backbone provides the calcium-binding moiety, while the formyl group on one of the aromatic rings serves as a reactive site for the condensation reactions required to attach fluorescent moieties like fluorescein (B123965) (for Fluo indicators) or rhodamine (for Rhod indicators). The tetramethyl ester groups render the molecule soluble in organic solvents, facilitating the synthesis process.
Experimental Protocols
Synthesis of this compound
While the detailed, step-by-step synthesis of this compound is outlined in the original research by Grynkiewicz et al. (1985), a general overview of the synthetic strategy is presented here. The synthesis of BAPTA derivatives typically involves a multi-step process starting from substituted 2-nitrophenols. These precursors undergo a series of reactions to build the poly-ether linkage and introduce the aminodiacetate groups. The formyl and methyl substitutions are incorporated at specific stages of the synthesis to yield the final this compound product.
dot
Caption: Generalized synthetic workflow for BAPTA derivatives.
Use in Fluorescent Indicator Synthesis
The true utility of this compound is realized in its conversion to fluorescent calcium indicators. The following diagram illustrates the conceptual pathway from this compound to the Fluo and Rhod series of dyes.
dot
Caption: Pathway from this compound to fluorescent indicators.
Signaling Pathway Context: The Role of BAPTA-based Indicators
The indicators derived from this compound are instrumental in dissecting calcium signaling pathways. Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes. The cell-permeant acetoxymethyl (AM) ester forms of these indicators can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol. Upon binding to Ca²⁺, the indicator undergoes a conformational change that results in a significant increase in fluorescence, allowing for the visualization and quantification of changes in intracellular calcium concentration.
dot
Caption: Measurement of intracellular Ca²⁺ signaling.
Conclusion
This compound stands as a testament to the ingenuity of chemical biology and the rational design of molecular probes. While not a direct tool for biological experimentation itself, its development was a critical step in the creation of the fluorescent indicators that have revolutionized our understanding of calcium signaling in health and disease. For researchers and drug development professionals, an appreciation of the chemistry and synthetic history of molecules like this compound provides a deeper understanding of the tools that are foundational to modern cell biology and pharmacology.
References
Methodological & Application
BAPTA-TMFM: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAPTA-TMFM (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a key chemical intermediate in the synthesis of advanced fluorescent calcium indicators.[1][2] While not typically used as a direct fluorescent probe in neuroscience research, its core structure, derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), is fundamental to the development of widely used calcium imaging reagents such as Fluo and Rhod series dyes.[1]
This document provides a comprehensive overview of the BAPTA family of compounds, with a focus on the practical application of the well-established intracellular calcium chelator, BAPTA-AM, and the widely used fluorescent indicator, Fluo-4 AM, which is synthesized from this compound. These protocols and data are essential for researchers investigating calcium signaling in the nervous system.
BAPTA and its Analogs: A Quantitative Overview
The BAPTA family of chelators offers a range of calcium binding affinities, making them versatile tools for studying diverse calcium-dependent processes. The selection of a specific BAPTA analog depends on the experimental requirements for calcium buffering capacity and the desired free calcium concentration.
| Chelator | Alternate Names | Molecular Weight ( g/mol ) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Key Features & Applications |
| BAPTA | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | 476.43 | ~160 | High-affinity, rapid Ca²⁺ binding. Used in buffers to control free Ca²⁺ concentration.[1] |
| BAPTA-AM | BAPTA, acetoxymethyl ester | 764.76 | (Active form is BAPTA) | Cell-permeant form of BAPTA for intracellular Ca²⁺ chelation.[1] |
| This compound | Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate | 574.58 | Not applicable | Precursor for the synthesis of fluorescent Ca²⁺ indicators like Fluo and Rhod dyes. |
| Fluo-4 | - | 1096.95 (pentaammonium salt) | ~345 | Widely used green fluorescent Ca²⁺ indicator with a large fluorescence increase upon Ca²⁺ binding. |
| DibromoBAPTA | - | 634.22 | ~1500 | Intermediate affinity, used to study Ca²⁺ mobilization and spatial buffering. |
Signaling Pathways and Experimental Workflows
Calcium-Dependent Signaling Cascade
Intracellular calcium is a ubiquitous second messenger that regulates a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Dysregulation of calcium homeostasis is implicated in numerous neurological disorders. BAPTA-AM is a powerful tool to dissect the role of calcium in these pathways by buffering intracellular calcium transients.
Experimental Workflow for Intracellular Calcium Chelation
The following diagram outlines the general workflow for loading cultured neurons with BAPTA-AM to buffer intracellular calcium and subsequently measuring its effect on a cellular process of interest.
Experimental Protocols
Protocol 1: Intracellular Calcium Chelation in Cultured Neurons using BAPTA-AM
This protocol describes the loading of cultured neurons with BAPTA-AM to buffer intracellular calcium, enabling the investigation of calcium-dependent processes.
Materials:
-
Primary neuronal culture or neuronal cell line
-
BAPTA-AM (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cell culture medium
Procedure:
-
Preparation of BAPTA-AM Stock Solution:
-
Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate neurons on glass coverslips or in multi-well plates suitable for the intended downstream application (e.g., imaging, electrophysiology).
-
Allow cells to adhere and reach the desired confluency.
-
-
Loading with BAPTA-AM:
-
Prepare a loading solution by diluting the BAPTA-AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 10-50 µM.
-
To aid in the dispersion of the water-insoluble BAPTA-AM, it is recommended to first mix the BAPTA-AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the BAPTA-AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After loading, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular BAPTA-AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of BAPTA-AM by intracellular esterases, which traps the active BAPTA in the cytoplasm.
-
-
Experimental Procedure:
-
Proceed with the planned experiment, such as electrophysiological recording, live-cell imaging, or biochemical assays.
-
Always include a vehicle control (DMSO and Pluronic F-127 without BAPTA-AM) to account for any potential effects of the loading procedure.
-
Protocol 2: Measurement of Intracellular Calcium Transients using Fluo-4 AM
This protocol details the use of Fluo-4 AM, a fluorescent calcium indicator derived from the BAPTA scaffold, to measure changes in intracellular calcium concentration in neurons.
Materials:
-
Primary neuronal culture or neuronal cell line
-
Fluo-4 AM
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)
Procedure:
-
Preparation of Fluo-4 AM Stock Solution:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
-
Loading with Fluo-4 AM:
-
Prepare a loading solution with a final Fluo-4 AM concentration of 1-5 µM in a physiological buffer.
-
As with BAPTA-AM, co-dilution with Pluronic F-127 is recommended to improve solubility.
-
Remove the culture medium, wash the cells with buffer, and incubate with the Fluo-4 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells two to three times with fresh, warm buffer.
-
Incubate in fresh buffer for at least 30 minutes to allow for de-esterification.
-
-
Calcium Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Stimulate the cells with an agonist or other treatment to induce a calcium response.
-
Record the change in fluorescence intensity over time.
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Concluding Remarks
While this compound is a critical component in the synthesis of powerful tools for neuroscience research, its direct application as a fluorescent probe is not its primary role. Instead, its derivatives, BAPTA-AM and the Fluo series of indicators, are indispensable for the study of calcium signaling in neurons. The protocols provided herein offer a solid foundation for researchers to investigate the multifaceted roles of intracellular calcium in neuronal function and dysfunction. Careful optimization of loading conditions and appropriate controls are paramount for obtaining reliable and reproducible data.
References
Measuring Calcium Waves in Astrocytes with BAPTA-TMFM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes, a key component of the central nervous system, exhibit complex intracellular calcium (Ca²⁺) signaling in the form of waves and oscillations. These calcium dynamics are crucial for their communication with neurons and other glial cells, playing a vital role in synaptic transmission, neurovascular coupling, and brain homeostasis.[1][2] Disrupting these signaling pathways is a critical method for understanding their physiological and pathological roles. 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a highly selective and rapid calcium chelator widely used to buffer intracellular calcium and investigate the downstream effects of its absence.[3][4][5] This document provides detailed application notes and protocols for utilizing BAPTA to measure and manipulate calcium waves in astrocytes.
BAPTA's utility stems from its high affinity for Ca²⁺ and its approximately 100,000-fold selectivity over magnesium (Mg²⁺), ensuring minimal disruption of other divalent cation-dependent processes. Its rapid binding kinetics make it particularly effective at buffering fast, localized calcium transients. For intracellular applications, the acetoxymethyl (AM) ester form, BAPTA-AM, is a cell-permeant derivative that can be loaded into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active BAPTA molecule within the cytoplasm where it can effectively buffer cytosolic Ca²⁺ changes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of BAPTA and its AM ester in astrocyte calcium signaling studies.
Table 1: Properties of BAPTA
| Property | Value | Reference |
| Selectivity for Ca²⁺ over Mg²⁺ | ~100,000-fold | |
| Binding/Release Speed vs. EGTA | 50-400 times faster | |
| Stoichiometry with Ca²⁺ | 1:1 | |
| Potential Off-Target Effect | Inhibition of phospholipase C (PLC) activity |
Table 2: Common Experimental Concentrations
| Application | Reagent | Concentration | Cell/Tissue Type | Reference |
| Patch-Clamp Loading | BAPTA | 10-20 mM (in pipette) | Astrocytes in mouse brain slices | |
| AM Ester Loading | BAPTA-AM | 5 µM (working concentration) | Cultured Astrocytes | |
| Prevention of Ca²⁺-induced damage | BAPTA | 0.3-30 µM | Neuroblastoma and glioma hybrid cells |
Signaling Pathways and Experimental Workflow
Astrocyte Calcium Signaling Pathway and BAPTA Inhibition
The following diagram illustrates a simplified, common pathway for G-protein coupled receptor (GPCR)-mediated calcium release from the endoplasmic reticulum (ER) in astrocytes and the point of intervention by BAPTA.
Caption: Astrocyte GPCR signaling cascade leading to intracellular calcium release and inhibition by BAPTA.
Experimental Workflow for BAPTA-AM Loading and Calcium Imaging
This diagram outlines the key steps for loading astrocytes with BAPTA-AM and a calcium indicator, followed by imaging.
Caption: Workflow for BAPTA-AM loading and subsequent calcium imaging in astrocytes.
Experimental Protocols
Protocol 1: Loading Cultured Astrocytes with BAPTA-AM
This protocol is adapted for loading the membrane-permeant BAPTA-AM into cultured astrocytes.
Materials:
-
BAPTA-AM (1-10 mM stock in anhydrous DMSO)
-
Pluronic® F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or other suitable buffer
-
Cultured astrocytes on coverslips or culture plates
Procedure:
-
Prepare Loading Solution:
-
Prepare a 1-10 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
For the working solution, first mix the BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 in DMSO to aid dissolution.
-
Dilute this mixture into the loading buffer (e.g., HBSS with 20 mM HEPES) to a final BAPTA-AM concentration of 5 µM. If co-loading with a calcium indicator, add it at its recommended concentration.
-
-
Cell Preparation:
-
Grow astrocytes to the desired confluency.
-
Wash the cells once with the loading buffer (without BAPTA-AM).
-
-
Loading:
-
Replace the wash buffer with the BAPTA-AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Optimal time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, warm loading buffer (without BAPTA-AM).
-
Incubate the cells in the final wash buffer for at least 30 minutes at the same temperature to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Calcium Imaging:
-
The cells are now ready for calcium imaging experiments. Proceed with your imaging setup to measure the effect of BAPTA on basal and stimulated calcium activity.
-
Protocol 2: Patch-Clamp-Mediated Loading of BAPTA in Astrocytes from Brain Slices
This protocol is for introducing a precise concentration of BAPTA directly into an astrocyte within a brain slice, allowing for the study of its effects on the cell and the surrounding network.
Materials:
-
Acute brain slices (e.g., from mouse amygdala)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (3-5 MΩ)
-
Intracellular solution containing BAPTA (e.g., 10-20 mM)
-
Patch-clamp electrophysiology setup
-
Fluorescence microscope for optional simultaneous calcium imaging (e.g., with OGB1-AM loading)
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute brain slices using standard procedures.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour before starting experiments.
-
-
Astrocyte Identification:
-
Identify astrocytes for patching. This can be aided by astrocyte-specific markers like SR101 or by using transgenic animals expressing fluorescent proteins in astrocytes.
-
-
Patch-Clamp Recording:
-
Prepare a patch pipette with an intracellular solution containing 10-20 mM BAPTA.
-
Approach a target astrocyte and establish a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration. BAPTA will now diffuse from the pipette into the cell.
-
-
BAPTA Diffusion and Calcium Chelation:
-
Allow sufficient time (e.g., 15-35 minutes) for BAPTA to diffuse into the patched astrocyte and potentially into neighboring, gap-junction-coupled astrocytes.
-
If performing simultaneous calcium imaging, a decrease in the fluorescence of a co-loaded calcium indicator will be observed, confirming the chelation of intracellular calcium.
-
-
Experimental Manipulation and Data Acquisition:
-
Once BAPTA has loaded, proceed with the experimental protocol to assess the impact of calcium chelation on astrocyte function or on the activity of nearby neurons.
-
Data Analysis and Interpretation
Quantifying astrocyte calcium waves is complex due to their irregular and propagative nature. Traditional region-of-interest (ROI)-based analysis may not fully capture the dynamics.
Key Parameters to Quantify:
-
Amplitude: The peak change in fluorescence intensity (ΔF/F₀).
-
Frequency: The number of calcium transients over a given time.
-
Duration: The half-time (T₀.₅) of the calcium event.
-
Area: The spatial extent of the calcium wave.
-
Propagation Velocity: The speed at which the wave travels across the cell or network.
Specialized software, such as Astrocyte Quantitative Analysis (AQuA), has been developed to move beyond ROI-based methods and provide a more accurate, event-based quantification of complex astrocyte calcium activity.
When interpreting results, it is crucial to consider that BAPTA, particularly at high concentrations, may have off-target effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity. Therefore, appropriate controls are essential to validate that the observed effects are indeed due to the buffering of intracellular calcium.
References
BAPTA-TMFM and its Derivatives in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, making the modulation of calcium signaling pathways a critical area of interest in drug discovery. High-throughput screening (HTS) assays that monitor intracellular calcium flux are therefore essential tools for identifying and characterizing novel therapeutic compounds. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are highly selective calcium chelators that form the basis of many fluorescent calcium indicators.
This document provides detailed application notes and protocols for the use of BAPTA-based fluorescent indicators in HTS assays. While BAPTA-TMFM (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a fluorescent chelating indicator, it is primarily utilized as a key building block in the synthesis of more advanced calcium probes, such as Fluo and Rhod series dyes.[1] Consequently, this guide will focus on the application of these widely used BAPTA derivatives in HTS, with relevant data to facilitate assay design and execution.
Mechanism of Action of BAPTA-Based Calcium Indicators
BAPTA-based indicators are designed to exhibit a change in their fluorescent properties upon binding to Ca²⁺. The core BAPTA structure provides a high-affinity and selective binding pocket for calcium ions. Attached to this chelator are fluorophores, whose quantum yield and/or emission spectra are sensitive to the conformational changes that occur upon calcium binding. The acetoxymethyl (AM) ester forms of these indicators are cell-permeant, allowing for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, fluorescently responsive indicator in the cytoplasm.
Data Presentation: Comparison of Common BAPTA-Based Calcium Indicators
Quantitative data for commonly used BAPTA-derived fluorescent indicators are summarized below. This information is crucial for selecting the appropriate indicator based on the specific requirements of the HTS assay, such as the expected calcium concentration range and the available excitation and emission filters.
| Indicator | Excitation (nm) | Emission (nm) | Ca²⁺ Dissociation Constant (Kd) | Quantum Yield (Ca²⁺-bound) | Molar Extinction Coefficient (Ca²⁺-bound, M⁻¹cm⁻¹) |
| Fluo-4 | 494 | 516 | ~345 nM | ~0.85 | ~83,000 |
| Oregon Green 488 BAPTA-1 | 494 | 523 | ~170 nM[2] | ~0.91 | ~19,000 |
| Rhod-2 | 552 | 576 | ~570 nM | ~0.12 | ~95,000 |
Note: These values are approximate and can be influenced by the experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Cell Loading with BAPTA-AM Esters for HTS
This protocol describes a general procedure for loading adherent cells in a 96-well or 384-well microplate format with a BAPTA-AM ester. Optimization for specific cell types and indicators is recommended.
Materials:
-
Adherent cells cultured in clear-bottom, black-walled microplates
-
BAPTA-AM ester of choice (e.g., Fluo-4 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the BAPTA-AM ester in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution into HBSS.
-
To aid in solubilization, add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Remove the cell culture medium from the microplate wells.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well (e.g., 100 µL for a 96-well plate, 25 µL for a 384-well plate).
-
Incubate the plate at 37°C for 30-60 minutes in a CO₂ incubator.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
-
De-esterification:
-
Add fresh HBSS to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the AM ester.
-
-
The cells are now ready for the calcium flux assay.
Protocol 2: High-Throughput Calcium Flux Assay for GPCR Screening
This protocol outlines a typical HTS workflow for identifying agonists or antagonists of a G-protein coupled receptor (GPCR) that signals through the Gαq pathway, leading to an increase in intracellular calcium.
Materials:
-
Cells loaded with a BAPTA-based calcium indicator (from Protocol 1)
-
Compound library plates
-
Agonist and antagonist control compounds
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FDSS).
Procedure:
-
Plate Preparation:
-
Prepare compound plates with appropriate dilutions of test compounds, controls (agonist and antagonist), and vehicle.
-
-
Assay Execution (Agonist Screening):
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument's liquid handler adds the test compounds to the cell plate.
-
Immediately begin kinetic fluorescence reading for 1-3 minutes to detect any agonist-induced calcium mobilization.
-
-
Assay Execution (Antagonist Screening):
-
Follow the same procedure as for agonist screening, but after the initial compound addition and a short incubation period (1-15 minutes), a second addition is performed.
-
The second addition consists of a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC₅₀ or EC₈₀).
-
Monitor the fluorescence kinetically to determine if the test compound inhibits the agonist-induced calcium response.
-
-
Data Analysis:
-
Calculate the response for each well, typically as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min) or the area under the curve (AUC).
-
Normalize the data to controls (e.g., percent activation relative to a known agonist or percent inhibition relative to a known antagonist).
-
Identify "hits" based on predefined activity thresholds.
-
Signaling Pathway Visualization
The activation of a Gαq-coupled GPCR initiates a signaling cascade that results in the release of calcium from intracellular stores. This is the primary mechanism detected in the described HTS assay.
Conclusion
BAPTA-based fluorescent indicators are indispensable tools for high-throughput screening campaigns aimed at discovering modulators of calcium signaling. While this compound serves as a precursor in the synthesis of many of these dyes, the resulting indicators, such as Fluo-4 and Oregon Green 488 BAPTA-1, offer robust and reliable readouts for calcium flux assays. The protocols and data provided herein serve as a comprehensive guide for researchers to establish and optimize HTS assays for a wide range of biological targets, particularly GPCRs. Careful selection of the indicator and optimization of the assay conditions are paramount to the success of any screening campaign.
References
Application Notes and Protocols for Studying Mitochondrial Calcium Signaling
Topic: The Role of BAPTA-TMFM Derivatives in Studying Mitochondrial Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
While this compound (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a crucial chemical intermediate, it is not typically used as a direct fluorescent indicator for mitochondrial calcium. Instead, it serves as a key building block in the synthesis of a generation of powerful fluorescent calcium indicators, such as the Rhod and Fluo series.[1] These derivative dyes are extensively used to investigate the intricate role of calcium signaling within mitochondria, a key organelle in cellular metabolism and apoptosis.
Mitochondria can sequester and release Ca²⁺, thereby shaping cytosolic calcium transients and regulating their own function.[2] Dysregulation of mitochondrial calcium handling is implicated in numerous pathologies. This document provides detailed application notes and protocols for using Rhod-2, a this compound derivative that preferentially accumulates in mitochondria, to study mitochondrial calcium dynamics.
Key Applications in Mitochondrial Calcium Signaling Research
-
Monitoring Mitochondrial Calcium Uptake and Release: Directly visualizing the kinetics of calcium entry into and exit from the mitochondrial matrix in response to various stimuli.
-
Assessing the Impact of Drug Candidates: Evaluating the effects of novel therapeutic compounds on mitochondrial calcium homeostasis.
-
Investigating Disease Pathophysiology: Studying alterations in mitochondrial calcium signaling in models of neurodegenerative diseases, cardiovascular disorders, and cancer.
-
Elucidating Cell Death Mechanisms: Examining the role of mitochondrial calcium overload in the initiation of the apoptotic cascade.[3]
Data Presentation: Quantitative Properties of Relevant Indicators
The following table summarizes key quantitative data for Rhod-2, a this compound derivative that localizes to mitochondria, and Fluo-4, another derivative often used to measure mitochondrial calcium in permeabilized cells.
| Indicator | Kd for Ca2+ | Excitation (max) | Emission (max) | Common Loading Concentration | Key Features for Mitochondrial Studies |
| Rhod-2 | ~570 nM[4][5] | ~553 nm | ~577 nm | 2-5 µM | Preferentially accumulates in mitochondria due to its positive charge. |
| Fluo-4 | ~335 nM | ~494 nm | ~516 nm | 5 µg/ml (w/v) | Used for mitochondrial Ca2+ measurement in digitonin-permeabilized cells to eliminate cytosolic signal. |
Signaling Pathway and Experimental Workflow Diagrams
Mitochondrial Calcium Signaling Pathway
Caption: Mitochondrial calcium uptake is driven by cytosolic Ca²⁺ increases.
Experimental Workflow: Measuring Mitochondrial Ca²⁺ with Rhod-2
Caption: Workflow for loading and imaging mitochondrial Ca²⁺ using Rhod-2 AM.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Ca²⁺ in Intact Cells using Rhod-2 AM
This protocol is adapted from established methods for loading Rhod-2 AM to measure mitochondrial calcium.
Materials:
-
Rhod-2 AM (acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Imaging Buffer (e.g., HBSS or a solution containing 156 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 1.25 mM K₂HPO₄, 2 mM CaCl₂, 10 mM HEPES, 10 mM D-glucose, pH 7.4)
-
Cells cultured on glass-bottom dishes suitable for microscopy
Procedure:
-
Prepare Rhod-2 AM Stock Solution: Dissolve Rhod-2 AM in DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, prepare the loading solution. For a final concentration of 5 µM Rhod-2 AM in 1 mL of imaging buffer, mix 5 µl of 1 mM Rhod-2 AM stock and 5 µl of 20% Pluronic F-127 into the imaging buffer. The Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous buffer.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the Rhod-2 AM loading solution to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
De-esterification:
-
Remove the loading solution and wash the cells with fresh imaging buffer.
-
To allow for the cleavage of the AM ester by intracellular esterases (which traps the dye inside the cell and enables Ca²⁺ binding), incubate the cells for a further 20 minutes in a cell culture incubator (37°C), followed by 20 minutes at room temperature. This step is crucial for dye activation and mitochondrial localization.
-
-
Imaging:
-
Mount the dish on a confocal microscope.
-
Excite the Rhod-2 at approximately 553 nm and collect the emission at approximately 577 nm.
-
Acquire a baseline fluorescence, then apply stimuli as required by the experimental design.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in mitochondrial Ca²⁺ concentration.
-
Verification of Mitochondrial Localization:
To confirm that the Rhod-2 signal is predominantly mitochondrial, co-load with a mitochondrial-specific dye like MitoTracker Green. Alternatively, after imaging, apply a mitochondrial uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone). A rapid decrease in Rhod-2 fluorescence upon FCCP addition indicates the dissipation of the mitochondrial membrane potential and release of Ca²⁺ from the mitochondria, confirming the dye's location.
Protocol 2: Measurement of Mitochondrial Ca²⁺ in Permeabilized Cells using Fluo-4 AM
This method eliminates signals from the cytosol and endoplasmic reticulum, isolating the mitochondrial calcium response.
Materials:
-
Fluo-4 AM
-
DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Recording Solution (RS): 156 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 1.25 mM KH₂PO₄, 10 mM D-glucose, 2 mM CaCl₂, 10 mM HEPES, pH 7.35.
-
Intracellular-like Medium (IM): 6 mM NaCl, 130 mM KCl, 7.8 mM MgCl₂, 1 mM KH₂PO₄, 0.4 mM CaCl₂, 2 mM EGTA, 10 mM HEDTA, 2 mM malate, 2 mM glutamate, 2 mM ADP, 20 mM HEPES, pH 7.1.
-
Thapsigargin (B1683126) (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase)
Procedure:
-
Prepare Staining Solution: Prepare a staining solution in RS containing 5 µg/ml (w/v) Fluo-4 AM and 0.005% Pluronic F-127.
-
Cell Loading:
-
Wash cells with PBS.
-
Incubate cells in the staining solution for 45 minutes at room temperature. Incubating at room temperature, rather than 37°C, slows esterase activity, allowing more Fluo-4 AM to enter the mitochondria before being cleaved in the cytosol.
-
-
Wash: Remove the staining solution and wash the cells with a Ca²⁺-free buffer (e.g., Ca²⁺-free HBSS) to remove excess dye.
-
Permeabilization and Imaging:
-
Prepare an imaging solution containing the intracellular-like medium (IM) supplemented with 25 µg/ml digitonin and 1 µM thapsigargin. Digitonin selectively permeabilizes the plasma membrane, releasing cytosolic components, while thapsigargin prevents Ca²⁺ uptake into the ER.
-
Add the imaging solution to the cells immediately before placing them on the microscope stage.
-
Excite Fluo-4 at approximately 494 nm and collect emission at approximately 516 nm.
-
The remaining fluorescence signal will originate from membrane-enclosed organelles, primarily the mitochondria.
-
Concluding Remarks
The chemical scaffold provided by this compound has been instrumental in the development of high-performance calcium indicators. Probes like Rhod-2 are invaluable tools for the direct visualization of mitochondrial calcium dynamics in living cells, offering insights into the organelle's role in health and disease. The selection of the appropriate indicator and experimental approach—whether using intact cells with mitochondrially targeted dyes or permeabilized cells to isolate the organellar signal—is critical for obtaining robust and reliable data. Careful execution of these protocols will enable researchers to effectively probe the complex world of mitochondrial calcium signaling.
References
- 1. interchim.fr [interchim.fr]
- 2. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols: Co-utilization of Bapta-tmfm with Ancillary Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, the precise measurement of dynamic changes in intracellular ion concentrations and pH is paramount to unraveling complex biological processes. Calcium ions (Ca²⁺) are ubiquitous second messengers, and their spatiotemporal dynamics govern a vast array of cellular functions. Bapta-tmfm (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate), a fluorescent chelating indicator, serves as a valuable tool for the investigation of cytosolic free calcium. While this compound is a precursor for other calcium indicators like Fluo and Rhod dyes, its own fluorescent properties can be harnessed in specific applications[1].
The true power of fluorescent imaging is often realized through the simultaneous monitoring of multiple cellular parameters. This allows for the direct correlation of Ca²⁺ dynamics with fluctuations in other key ions such as sodium (Na⁺) and potassium (K⁺), or with changes in intracellular pH. Such correlative studies are essential for understanding the interplay between different signaling pathways and cellular events, including ion channel and transporter activity, receptor-mediated signaling, and pH homeostasis.
These application notes provide a comprehensive guide to the principles and protocols for utilizing this compound in combination with other fluorescent probes for the simultaneous measurement of intracellular Ca²⁺ and other physiological parameters. We will delve into the critical considerations for probe selection, spectral compatibility, and cell loading, and provide detailed experimental protocols for co-imaging Ca²⁺ with Na⁺, K⁺, and pH.
Properties of this compound and Co-imaging Probes
For co-imaging, it is essential to select probes that can be excited at different wavelengths and/or have emission spectra that can be separated using appropriate filter sets. The following tables summarize the key properties of commonly used fluorescent indicators for sodium, potassium, and pH that are spectrally compatible with UV-excitable calcium indicators.
Table 1: Properties of this compound and Spectrally Compatible Fluorescent Ion and pH Indicators
| Indicator | Target Ion/Parameter | Excitation Max (nm) | Emission Max (nm) | Kd (Dissociation Constant) | Key Features |
| This compound | Ca²⁺ | UV range (estimated) | Not available | Precursor for other Ca²⁺ indicators, fluorescent properties can be utilized. | |
| SBFI (Sodium-binding benzofuran (B130515) isophthalate) | Na⁺ | ~340 and ~380 (ratiometric) | ~505 | 11.3 mM (in 135 mM K⁺) | Ratiometric, UV-excitable, allows for quantitative measurements of Na⁺. |
| PBFI (Potassium-binding benzofuran isophthalate) | K⁺ | ~340 and ~380 (ratiometric) | ~505 | 44 mM (in 135 mM Na⁺) | Ratiometric, UV-excitable, suitable for measuring intracellular K⁺. |
| BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein) | pH | ~440 (pH-insensitive) and ~490 (pH-sensitive) | ~535 | pKa ~7.0 | Ratiometric, excitable with visible light, ideal for physiological pH range. |
Note: The spectral properties and dissociation constants can vary depending on the experimental conditions (e.g., ionic strength, pH, temperature, and viscosity). It is recommended to perform in situ calibration for quantitative measurements.
Signaling Pathways and Co-localization
The simultaneous measurement of calcium and other ions or pH is critical for elucidating the mechanisms of various signaling pathways. Below are examples of pathways where such correlative imaging is highly informative.
Calcium-Sodium Signaling
The interplay between intracellular Ca²⁺ and Na⁺ is fundamental to cellular excitability and signaling. The Na⁺/Ca²⁺ exchanger (NCX) is a key regulator of this relationship, extruding Ca²⁺ from the cell in its "forward" mode and allowing Ca²⁺ entry in its "reverse" mode, which can be triggered by membrane depolarization and elevated intracellular Na⁺[2][3]. Simultaneous imaging of Ca²⁺ and Na⁺ can directly visualize the dynamics of NCX activity and its impact on Ca²⁺ homeostasis and downstream signaling.
Calcium-Sodium Exchange Pathway
Calcium-Potassium Signaling
The relationship between intracellular Ca²⁺ and K⁺ channels is crucial for regulating cellular excitability and membrane potential. Calcium-activated potassium channels (KCa) are opened by increases in intracellular Ca²⁺, leading to K⁺ efflux and hyperpolarization of the cell membrane[4]. This negative feedback loop can modulate the frequency and duration of action potentials and Ca²⁺ signals. Simultaneous imaging of Ca²⁺ and K⁺ can provide insights into the activity of KCa channels and their role in shaping cellular responses.
Calcium-Potassium Channel Interplay
Calcium-pH Signaling
Intracellular pH (pHi) can significantly influence Ca²⁺ signaling, and conversely, Ca²⁺ signals can affect pHi regulation[5][6][7]. For instance, changes in pHi can alter the affinity of Ca²⁺ indicators and Ca²⁺-binding proteins. Moreover, many cellular processes, such as the activity of the plasma membrane Ca²⁺-ATPase (PMCA), are pH-sensitive. Simultaneous measurement of Ca²⁺ and pHi is therefore essential for accurate quantification of Ca²⁺ dynamics and for understanding the reciprocal regulation between these two important cellular messengers.
Crosstalk between Intracellular pH and Calcium
Experimental Protocols
The following protocols provide a general framework for the co-loading and simultaneous imaging of this compound with other fluorescent indicators. These protocols should be optimized for the specific cell type and experimental conditions.
General Workflow for Co-loading and Imaging
General Experimental Workflow
Protocol 1: Co-loading of this compound AM and SBFI AM for Simultaneous Ca²⁺ and Na⁺ Imaging
Materials:
-
This compound, AM ester
-
SBFI, AM ester
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 1-10 mM stock solution of SBFI AM in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, warm the stock solutions to room temperature.
-
For a final volume of 1 mL of loading buffer, add the appropriate volumes of the this compound AM and SBFI AM stock solutions to achieve the desired final concentrations (typically 1-5 µM for each dye).
-
To aid in the dispersion of the AM esters, add an equal volume of 20% Pluronic F-127 to the combined dye stock solution before diluting it into the physiological buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%[8][9][10].
-
If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cultured cells twice with pre-warmed physiological buffer.
-
Replace the buffer with the loading buffer containing the fluorescent probes.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Wash the cells three times with the physiological buffer (containing probenecid if used during loading) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Image Acquisition:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for simultaneous imaging of this compound and SBFI.
-
For SBFI, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) while collecting emission at ~505 nm.
-
For this compound, use an appropriate UV excitation wavelength and collect emission at its corresponding emission maximum (to be determined empirically or from the supplier's data sheet).
-
Acquire images sequentially or simultaneously depending on the capabilities of the imaging system.
-
Protocol 2: Co-loading of this compound AM and PBFI AM for Simultaneous Ca²⁺ and K⁺ Imaging
This protocol is analogous to Protocol 1, with SBFI AM being replaced by PBFI AM. The spectral properties of PBFI are similar to SBFI, allowing for the use of similar filter sets.
Protocol 3: Co-loading of this compound AM and BCECF AM for Simultaneous Ca²⁺ and pH Imaging
Materials:
-
This compound, AM ester
-
BCECF, AM ester
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare Stock and Loading Solutions: Follow the same procedure as in Protocol 1, substituting BCECF AM for SBFI AM.
-
Cell Loading, Wash, and De-esterification: Follow the same procedure as in Protocol 1.
-
Image Acquisition:
-
Mount the cells on a fluorescence microscope with appropriate filter sets.
-
For BCECF, acquire images at two excitation wavelengths (e.g., 440 nm and 490 nm) while collecting emission at ~535 nm.
-
For this compound, use a UV excitation wavelength and collect its corresponding emission.
-
The significant spectral separation between the UV-excitable this compound and the visible-light-excitable BCECF simplifies simultaneous imaging and minimizes crosstalk.
-
Data Analysis and Interpretation
For ratiometric indicators like SBFI, PBFI, and BCECF, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is then calibrated to the corresponding ion concentration or pH value using an in situ calibration procedure. For this compound, changes in fluorescence intensity can be expressed as a relative change (ΔF/F₀).
It is important to perform control experiments to account for any potential spectral crosstalk between the probes. This can be done by loading cells with each probe individually and imaging in both detection channels. Any detected bleed-through can be corrected for during data analysis.
Troubleshooting
-
Low fluorescence signal: Increase the dye concentration, loading time, or temperature. Ensure that the DMSO and Pluronic F-127 are of high quality.
-
High background fluorescence: Ensure thorough washing of the cells after loading. Reduce the dye concentration.
-
Dye compartmentalization: Lower the loading temperature. Use a lower dye concentration.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time.
-
Dye leakage: Include an anion transport inhibitor like probenecid in the loading and imaging buffers.
By following these guidelines and protocols, researchers can effectively utilize this compound in combination with other fluorescent probes to gain deeper insights into the complex interplay of intracellular signaling pathways.
References
- 1. interchim.fr [interchim.fr]
- 2. Transient reversal of the sodium/calcium exchanger boosts presynaptic calcium and synaptic transmission at a cerebellar synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of intracellular pH and Ca²⁺ from cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular pH modulates inner segment calcium homeostasis in vertebrate photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing BAPTA-AM and TMRM Loading in Primary Neurons: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the loading of BAPTA-AM and TMRM in primary neurons.
Frequently Asked Questions (FAQs)
BAPTA-AM
Q1: What is BAPTA-AM and how does it function in primary neurons? A1: BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester) is a cell-permeable, high-affinity calcium (Ca²⁺) chelator.[1][2] Its acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the neuron, intracellular esterases cleave these AM groups, trapping the active, membrane-impermeant form, BAPTA, in the cytosol.[1][3] BAPTA then acts as a rapid buffer for intracellular free Ca²⁺, effectively reducing its concentration and allowing for the study of cellular processes dependent on calcium signaling.[2][4]
Q2: Why does my BAPTA-AM solution precipitate when added to my aqueous buffer? A2: BAPTA-AM is hydrophobic and has low solubility in aqueous solutions.[1] Precipitation commonly occurs when a concentrated stock solution in DMSO is diluted into a physiological buffer or cell culture medium.[1]
Q3: What is the role of Pluronic F-127 and Probenecid in BAPTA-AM loading? A3: Pluronic F-127 is a non-ionic surfactant that helps disperse hydrophobic molecules like BAPTA-AM in aqueous solutions, preventing aggregation and improving solubility.[1] Probenecid is an organic anion transporter inhibitor that can reduce the extrusion of the de-esterified, active BAPTA from the cell, thereby improving its retention.[2][5]
Q4: Can BAPTA-AM be toxic to primary neurons? A4: Yes, BAPTA-AM can exhibit cytotoxicity, especially at high concentrations or with prolonged incubation times.[1][3] It has been shown to induce delayed necrosis in neuronal cultures.[6] Toxicity can arise from the disruption of essential calcium homeostasis, off-target effects, or the release of formaldehyde (B43269) as a byproduct of AM ester hydrolysis.[3]
Q5: Are there any off-target effects of BAPTA-AM I should be aware of? A5: Yes. Besides chelating calcium, BAPTA has been shown to directly block certain voltage-gated potassium channels.[1] It can also inhibit the enzyme PFKFB3, impacting cellular metabolism independently of its calcium-chelating activity.[3] Loading primary neuronal cultures with BAPTA-AM can also induce endoplasmic reticulum (ER) stress.[7]
TMRM
Q6: What is TMRM and what is it used for in primary neurons? A6: TMRM (Tetramethylrhodamine, methyl ester) is a cell-permeable, fluorescent dye that accumulates in mitochondria.[8][9] It is used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.[10][11][12] A decrease in TMRM fluorescence intensity suggests mitochondrial depolarization.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of BAPTA-AM on Calcium Signaling
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Loading | - Verify that the BAPTA-AM stock solution is properly prepared in high-quality, anhydrous DMSO.[2] - Optimize loading conditions by incubating cells for a sufficient duration (e.g., 30-60 minutes), though the optimal time can be cell-type dependent.[2] - Use Pluronic® F-127 (final concentration of 0.02-0.04%) to aid in the dispersion of BAPTA-AM.[2] - Include Probenecid (1-2.5 mM) in the loading buffer to prevent active transport of BAPTA out of the cells.[4] |
| Incomplete Hydrolysis of BAPTA-AM | - Extend the incubation period to allow for complete de-esterification by intracellular esterases.[13] - Ensure the incubation temperature is optimal (typically 37°C).[13] - Be aware that some cell types have inherently lower esterase activity, which may require longer incubation times.[13] |
| Degradation of BAPTA-AM | - Prepare fresh BAPTA-AM stock solution for each experiment.[2] - Store anhydrous DMSO stock solutions desiccated and protected from light.[2] |
| Experimental Error | - Confirm that the calcium indicator dye (e.g., Fluo-4 AM) is properly loaded and functional.[2] - Verify that the stimulus used to elicit a calcium response is effective.[2] |
Issue 2: High Levels of Cell Death or Signs of Stress After BAPTA-AM Loading
| Possible Cause | Troubleshooting Steps |
| BAPTA-AM Concentration is Too High | - Perform a dose-response experiment to determine the lowest effective concentration. Start with a range of 1-10 µM.[3] |
| Prolonged Incubation Time | - Reduce the incubation time to the minimum necessary for effective loading.[2] |
| Toxicity from Solvents or Surfactants | - Ensure the final DMSO concentration is low (<0.5%).[3] - Use the recommended concentration of Pluronic F-127 (0.02-0.04%).[3] |
| Disruption of Essential Calcium Signaling | - Consider if complete and continuous chelation of calcium is necessary for your experiment. A lower maintenance dose might be sufficient.[3] |
| Off-Target Effects | - To confirm that the observed effect is due to calcium chelation, consider using a BAPTA analog with a low affinity for Ca²⁺ as a control.[3] |
Data Presentation
Table 1: Recommended Reagent Concentrations for BAPTA-AM Loading
| Reagent | Stock Solution | Recommended Final Concentration | Reference |
| BAPTA-AM | 1-10 mM in anhydrous DMSO | 1-10 µM | [1][4] |
| Pluronic F-127 | 10% (w/v) in distilled water | 0.02-0.04% | [1][2] |
| Probenecid | 25 mM | 1-2.5 mM | [4] |
Table 2: Typical Incubation Parameters for BAPTA-AM Loading
| Parameter | Duration | Temperature | Notes | Reference |
| Loading | 30-60 minutes | 37°C | Optimal time is cell-type dependent and may require empirical determination. | [2][5] |
| De-esterification | 20-30 minutes | Room Temperature or 37°C | A separate incubation step after loading to ensure complete cleavage of AM esters. | [5] |
Experimental Protocols
Protocol 1: Loading Primary Neurons with BAPTA-AM
This protocol provides a general guideline. Optimization for specific neuronal types and experimental conditions is highly recommended.
Materials:
-
BAPTA-AM
-
High-quality, anhydrous DMSO
-
Pluronic F-127
-
Probenecid (optional, but recommended)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
BAPTA-AM (2 mM): Dissolve 1 mg of BAPTA-AM in approximately 654 µL of anhydrous DMSO.[1]
-
Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. Gentle heating may be required.[1]
-
Probenecid (25 mM): Prepare according to the manufacturer's instructions, often by dissolving in 1 M NaOH and then diluting with buffer.[14]
-
-
Prepare 2X Working Solution:
-
For a final concentration of 5 µM BAPTA-AM, prepare a 10 µM 2X working solution.
-
In a suitable tube, mix the required volumes of the BAPTA-AM stock, 10% Pluronic F-127, and 25 mM Probenecid in HHBS.[2] For example, to make 1 mL of 2X working solution, you might use 5 µL of 2 mM BAPTA-AM, 8 µL of 10% Pluronic F-127, and 80 µL of 25 mM Probenecid, and bring the final volume to 1 mL with HHBS.
-
-
Cell Loading:
-
Culture primary neurons on coverslips or in appropriate culture plates.
-
Aspirate the culture medium.
-
Add an equal volume of the 2X BAPTA-AM working solution to the volume of remaining buffer or fresh buffer added to the cells. This will result in a 1X final concentration.[5]
-
-
Incubation:
-
Incubate the cells at 37°C for 30-60 minutes.[5]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed HHBS or your preferred buffer to remove extracellular BAPTA-AM.[2]
-
-
De-esterification:
-
Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature or 37°C to ensure complete hydrolysis of the AM esters.[5]
-
-
Proceed with Experiment:
-
The neurons are now loaded with BAPTA and ready for your experiment.
-
Visualizations
Caption: Mechanism of action for BAPTA-AM in primary neurons.
Caption: Troubleshooting workflow for ineffective BAPTA-AM loading.
Caption: Experimental workflow for measuring mitochondrial membrane potential with TMRM.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Life cell quantification of mitochondrial membrane potential at the single organelle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Troubleshooting low signal-to-noise ratio with Bapta-tmfm
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Bapta-tmfm for intracellular calcium measurements.
Troubleshooting Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) is a common challenge in fluorescence microscopy that can obscure genuine biological signals. This guide provides a systematic approach to identifying and resolving the root causes of low SNR in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very weak. What are the possible causes and solutions?
A1: A weak fluorescence signal can stem from several factors, from suboptimal dye loading to incorrect microscope settings.
-
Inadequate Dye Concentration: The concentration of this compound may be too low for detection. It is typically used at concentrations ranging from 1-10µM.[1] Consider performing a concentration titration to find the optimal concentration for your cell type and experimental conditions.
-
Poor Dye Loading: this compound, as an acetoxymethyl (AM) ester, needs to be hydrolyzed by intracellular esterases to become active.[1] Inefficient loading can be due to:
-
Cell Type Variability: Some cell types have lower esterase activity or are less permeable to AM esters.
-
Incorrect Solvent: this compound AM is typically dissolved in anhydrous DMSO to prepare a stock solution.[1]
-
Presence of Serum: Serum in the loading buffer can contain esterases that cleave the AM groups extracellularly, preventing the dye from crossing the cell membrane. Always load cells in a serum-free medium.
-
-
Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore. Minimize exposure times and excitation light intensity.
-
Low Intracellular Calcium Levels: The fluorescence of this compound is dependent on binding to free calcium. If the resting intracellular calcium concentration in your cells is very low, the basal fluorescence will also be low.
Q2: I'm observing a high background signal, which is masking my specific signal. How can I reduce it?
A2: High background fluorescence can originate from extracellular dye, autofluorescence, or non-specific binding.
-
Incomplete Hydrolysis of AM Ester: Unhydrolyzed this compound AM may remain in the extracellular medium or stuck to the coverslip, contributing to background fluorescence. Ensure a thorough washing step after loading to remove any extracellular dye.
-
Dye Leakage or Compartmentalization: Once inside the cell, the hydrolyzed, active form of this compound should be membrane-impermeant. However, some cell types can actively extrude the dye, leading to increased extracellular fluorescence.[2] To mitigate this, you can use an anion-transport inhibitor like probenecid (B1678239) in your loading and imaging buffer.[2] Some indicators can also accumulate in organelles like mitochondria, which can be addressed by using dyes conjugated to dextran, although this requires invasive loading methods.
-
Cellular Autofluorescence: Many cells exhibit endogenous fluorescence, particularly when excited with UV or blue light. To assess the level of autofluorescence, image a sample of unstained cells under the same conditions as your experiment. If autofluorescence is high, consider using a red-shifted calcium indicator if your experimental setup allows.
-
Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute significantly to background noise. Use a phenol red-free imaging medium for your experiments.
Q3: My signal is fading quickly during imaging. What is happening and how can I prevent it?
A3: Rapid signal loss is often due to photobleaching or dye leakage.
-
Photobleaching: This is the light-induced destruction of the fluorophore. To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.
-
Acquire Images Less Frequently: If your experiment allows, increase the time interval between image acquisitions.
-
-
Dye Leakage: As mentioned earlier, some cells actively pump out the dye. The use of probenecid can help to reduce this leakage.
Troubleshooting Workflow
Here is a logical workflow to diagnose and address low signal-to-noise ratio issues with this compound.
Experimental Protocols
General Protocol for Loading Cells with this compound AM
This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound, AM ester
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, to aid in solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (serum-free and phenol red-free)
-
Probenecid (optional, to prevent dye leakage)
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.
-
If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
Loading Protocol:
-
Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Prepare a loading buffer by diluting the this compound AM stock solution into serum-free, phenol red-free HBSS to a final concentration of 1-10 µM.
-
(Optional) To aid in dye solubilization, you can pre-mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
(Optional) To prevent dye leakage, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time will vary depending on the cell type.
-
After incubation, wash the cells two to three times with warm HBSS (containing probenecid if used in the loading step) to remove any extracellular dye.
-
Add fresh, warm HBSS (with probenecid if applicable) to the cells.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester.
-
The cells are now ready for imaging.
Experimental Workflow Diagram
References
Technical Support Center: Understanding BAPTA-TMFM and Off-Target Effects on Ion Channels
Disclaimer: Direct experimental data on the off-target effects of Bapta-tmfm on ion channels is limited in the current scientific literature. This technical support guide provides information based on studies of the parent compound, BAPTA, and its widely used acetoxymethyl ester derivative, BAPTA-AM. Researchers should consider that fluorinated analogs like this compound may exhibit similar properties, but direct testing is recommended to confirm any off-target effects in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to BAPTA?
This compound is a fluorescent calcium indicator that belongs to the BAPTA family of chelators. BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium chelator widely used to buffer intracellular calcium concentrations. This compound is a derivative designed to allow for fluorescent monitoring of calcium levels. Like other BAPTA analogs, it is often used in its membrane-permeant acetoxymethyl (AM) ester form for loading into cells.
Q2: What are the known off-target effects of BAPTA compounds on ion channels?
Studies have revealed that BAPTA and particularly its membrane-permeant form, BAPTA-AM, can directly interact with and modulate the activity of various ion channels, independent of their calcium-chelating properties. These effects have been observed for potassium, chloride, and to a lesser extent, sodium and calcium channels.
Q3: Which potassium channels are affected by BAPTA-AM?
BAPTA-AM has been shown to directly block several types of potassium channels. This includes both voltage-gated potassium channels and calcium-activated potassium channels. Notably, BAPTA-AM can inhibit the human ether-a-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization, as well as hKv1.3 and hKv1.5 channels.[1][2] The block of these channels by BAPTA-AM is rapid, reversible, and occurs in a concentration-dependent manner.[1][2] Furthermore, BAPTA-AM can block voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells.[3]
Q4: Does BAPTA affect chloride channels?
Yes, BAPTA has been reported to have off-target effects on chloride channels. For instance, BAPTA can induce the activity of ANO6 (TMEM16F) calcium-activated chloride channels even in the absence of an increase in intracellular calcium. This effect is concentration-dependent, with higher BAPTA concentrations leading to a greater open channel probability. In contrast, another calcium chelator, EGTA, did not show similar chelation-independent effects on ANO6 activity. BAPTA has also been shown to influence the activity of outwardly rectifying chloride channels (ORCC) in brown adipocytes in a manner unrelated to calcium chelation.
Q5: Are sodium and calcium channels affected by BAPTA?
While the most pronounced off-target effects of BAPTA compounds are on potassium and chloride channels, some studies have investigated their impact on sodium and calcium channels. In a study on bovine chromaffin cells, superfusion with BAPTA-AM did not affect voltage-gated Na+ or Ca2+ currents, suggesting selectivity in its off-target effects under those experimental conditions. However, it is important to note that high concentrations of BAPTA in the patch pipette can alter the voltage-dependence of calcium channels.
Troubleshooting Guide
Issue: I applied BAPTA-AM to my cells to chelate intracellular calcium, but I'm observing unexpected changes in membrane potential or ion channel activity.
-
Possible Cause: You may be observing off-target effects of BAPTA-AM directly on ion channels.
-
Troubleshooting Steps:
-
Review the Literature: Check for known off-target effects of BAPTA-AM on the specific ion channels you are studying or on channels known to be expressed in your cell type.
-
Control Experiments:
-
Use a structurally different calcium chelator, such as EGTA-AM, to see if the observed effect is specific to BAPTA-AM. Note that EGTA has slower calcium binding kinetics.
-
If possible, introduce the non-membrane-permeant form of BAPTA directly into the cell via a patch pipette to bypass potential effects of the AM ester.
-
Perform experiments in the absence of extracellular calcium to isolate the calcium-independent effects of BAPTA-AM.
-
-
Concentration Optimization: Use the lowest effective concentration of BAPTA-AM necessary to buffer calcium to minimize potential off-target effects.
-
Issue: I am seeing an increase in an outward current after loading my cells with a BAPTA-derived chelator.
-
Possible Cause: Some BAPTA series chelators can activate certain types of Ca2+-activated K+ channels, leading to an outward current, without a global increase in bulk cytosolic calcium.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Try to block the observed outward current with known blockers of Ca2+-activated K+ channels to identify the channel type involved.
-
Alternative Chelators: Test if the effect is reproducible with other BAPTA derivatives or with EGTA.
-
Quantitative Data Summary
The following tables summarize the quantitative data available for the off-target effects of BAPTA-AM on various ion channels.
Table 1: Inhibitory Effects of BAPTA-AM on Potassium Channels
| Ion Channel | Cell Type | BAPTA-AM Concentration | Effect | IC50 | Reference |
| hERG (Kv11.1) | HEK 293 cells | Concentration-dependent | Inhibition | 1.3 µM | |
| hKv1.3 | HEK 293 cells | Concentration-dependent | Inhibition | 1.45 µM | |
| hKv1.5 | HEK 293 cells | Concentration-dependent | Inhibition | 1.23 µM | |
| Voltage-gated K+ Current (IK) | Bovine Chromaffin Cells | 50 µM | ~50% block | Not Reported | |
| Ca2+-activated K+ Current (IKCa) | Bovine Chromaffin Cells | 50 µM | ~50% block | Not Reported |
Table 2: Effects of BAPTA on Other Ion Channels
| Ion Channel | Cell Type | BAPTA Concentration | Effect | Reference |
| ANO6 (TMEM16F) | HEK293T cells | 0.1 - 10 mM (intracellular) | Increased open channel probability in the absence of elevated Ca2+ | |
| Outwardly Rectifying Cl- Channels | Brown Adipocytes | 1-2 mM (cytoplasmic side) | Flickery block or shortening of open time | |
| Voltage-gated Ca2+ Channels | Bovine Adrenal Chromaffin Cells | High intracellular concentrations | Altered voltage-dependence |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Assess Off-Target Effects
This protocol provides a general framework for investigating the off-target effects of BAPTA compounds on ion channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture the cells of interest on glass coverslips suitable for microscopy and electrophysiology.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an appropriate extracellular (bath) solution.
2. Solutions:
-
Extracellular Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (example): (in mM) 120 K-Gluconate, 20 KCl, 10 HEPES, 1 MgCl2, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
For testing BAPTA, include the desired concentration (e.g., 1-10 mM) of K-BAPTA in the pipette solution. Prepare a control solution without BAPTA.
-
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell interior and dialysis of the pipette solution into the cell.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit the ion channel currents of interest.
-
Record the currents using an appropriate amplifier and data acquisition system.
4. Drug Application:
-
For testing membrane-permeant compounds like BAPTA-AM, pre-incubate the cells with the desired concentration of the compound for a specified period (e.g., 30-60 minutes) before recording.
-
Alternatively, BAPTA-AM can be acutely applied to the bath solution during the recording.
-
For water-soluble compounds in the pipette, the effect will develop as the compound diffuses from the pipette into the cell.
5. Data Analysis:
-
Measure the amplitude, kinetics, and voltage-dependence of the recorded currents before and after the application of the BAPTA compound.
-
Construct current-voltage (I-V) relationships and dose-response curves to quantify the effects.
Visualizations
Caption: Workflow for assessing off-target effects of BAPTA compounds.
Caption: Dual action of intracellular BAPTA.
References
Preventing Bapta-tmfm compartmentalization in organelles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent Ca²⁺ indicator, BAPTA-TMFM. The primary focus is on preventing its sequestration into intracellular organelles, a common issue that can compromise the accuracy of cytosolic calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization?
This compound compartmentalization is the unwanted accumulation or sequestration of the dye within intracellular organelles, such as mitochondria and the endoplasmic reticulum (ER), rather than remaining freely diffused throughout the cytosol.[1] This issue is common for many fluorescent indicators that use an acetoxymethyl (AM) ester form for cell loading.[1]
Q2: Why is this compound compartmentalization a problem for my experiments?
Compartmentalization can lead to significant artifacts and inaccurate measurements of cytosolic Ca²⁺ concentrations.[1] The total fluorescence signal becomes a composite of signals from the cytosol and various organelles, each having distinct Ca²⁺ levels and dynamics. This can result in:
-
An overestimation of baseline cytosolic Ca²⁺ levels.
-
Distortion of the magnitude and kinetics of calcium transients.[1]
-
Misinterpretation of cellular calcium signaling pathways.
Q3: What are the primary causes of this compound compartmentalization?
The main cause is the incomplete cleavage of the this compound AM ester in the cytosol. The lipophilic, un-cleaved, or partially cleaved dye can readily cross organelle membranes. Once inside an organelle, endogenous esterases can cleave the AM group, trapping the now membrane-impermeable this compound inside.[2] Red-emitting calcium indicators are particularly prone to accumulating in mitochondria.
Q4: What are the visual signs of compartmentalization?
The key indicator is the fluorescence pattern within the loaded cells.
-
Correct Cytosolic Loading: A diffuse, relatively uniform fluorescence throughout the cytoplasm (excluding the nucleus).
-
Compartmentalization: A punctate, speckled, or granular staining pattern, often concentrated in perinuclear regions, which is indicative of accumulation in organelles like mitochondria.
Q5: How can I definitively confirm that this compound is sequestered in an organelle?
The most reliable method is co-localization with an organelle-specific fluorescent probe. For example, you can co-load cells with this compound AM and a mitochondrial marker like MitoTracker™ Red CMXRos. If the fluorescence patterns of this compound and the MitoTracker dye overlap, it confirms sequestration within the mitochondria.
Troubleshooting Guide
This guide addresses common issues related to this compound usage and provides solutions to minimize organellar compartmentalization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Punctate, non-diffuse fluorescence pattern. | Sequestration of the dye in organelles (e.g., mitochondria, ER). | 1. Optimize Loading Conditions: - Lower Temperature: Load cells at room temperature (20-25°C) or even on ice (4°C) instead of 37°C to reduce active transport and organellar uptake. - Reduce Concentration: Use the lowest effective this compound AM concentration (typically 1-5 µM). - Shorten Incubation Time: Decrease the loading time to 15-30 minutes. |
| High background fluorescence or low signal-to-noise ratio. | 1. Incomplete de-esterification of the AM ester.2. Dye leakage from the cell via organic anion transporters.3. Sequestration in organelles. | 1. Add Anion Transport Inhibitors: Include probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) in the loading and imaging buffers to reduce dye extrusion.2. Extend De-esterification Time: After loading, incubate cells in dye-free buffer for at least 30 minutes to ensure complete cleavage of AM esters in the cytosol.3. Use Pluronic® F-127: Add a low concentration (0.01-0.04%) of Pluronic® F-127 to the loading buffer to improve dye dispersal and reduce precipitation. |
| Inconsistent fluorescence intensity between cells. | 1. Variations in dye loading efficiency.2. Different degrees of compartmentalization among cells. | 1. Ensure Homogeneous Loading Solution: Vortex the this compound AM/Pluronic F-127 mixture thoroughly before diluting it into the loading buffer.2. Optimize for Cell Type: Systematically test different loading conditions (temperature, time, concentration) to find the optimal protocol for your specific cell type. |
| Signal is lost quickly or photobleaching occurs rapidly. | 1. Phototoxicity and photobleaching from excessive excitation light.2. Dye leakage from the cell. | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and shortest exposure times. Use neutral density filters if necessary.2. Use Antifade Reagents: If imaging fixed cells or for certain endpoint assays, consider using an antifade mounting medium.3. Use Probenecid: As mentioned above, probenecid will help retain the dye inside the cell. |
Summary of Loading Parameter Adjustments
| Parameter | Standard Protocol | Optimized to Prevent Compartmentalization | Rationale |
| Loading Temperature | 37°C | 20-25°C (Room Temp) or 4°C | Slows down active transport processes that contribute to organellar uptake. |
| Dye Concentration | 5-10 µM | 1-5 µM | Reduces the likelihood of dye molecules entering organelles before cytosolic cleavage. |
| Incubation Time | 45-60 min | 15-30 min | Minimizes the time available for the AM ester to diffuse into and become trapped in organelles. |
| Pluronic® F-127 | 0.02% | 0.02-0.04% | Aids in the aqueous dispersion of the lipophilic AM ester, promoting more uniform cytosolic loading. |
| Probenecid | Not always used | 1-2.5 mM | Inhibits organic anion transporters, preventing both dye extrusion from the cell and potential transport into certain organelles. |
Experimental Protocols
Protocol 1: Optimized Loading of this compound AM to Minimize Compartmentalization
This protocol is a starting point and should be optimized for your specific cell type.
Materials:
-
This compound AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (10% w/v solution in distilled water)
-
Probenecid (250 mM stock in 1M NaOH, neutralized)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES)
Procedure:
-
Prepare Loading Buffer: Warm your physiological buffer to room temperature (20-25°C). Supplement it with 1-2.5 mM probenecid.
-
Prepare this compound AM Working Solution: a. In a microfuge tube, mix a volume of the this compound AM stock solution with an equal volume of 10% Pluronic® F-127. Vortex for 30 seconds. b. Dilute this mixture into the pre-warmed, probenecid-containing loading buffer to a final this compound AM concentration of 1-5 µM. The final Pluronic® F-127 concentration should be around 0.02-0.04%. Vortex again.
-
Cell Loading: a. Aspirate the culture medium from your adherent cells. b. Wash the cells once with the loading buffer (containing probenecid). c. Add the this compound AM working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
De-esterification: a. Remove the loading solution. b. Wash the cells twice with warm, dye-free loading buffer (containing probenecid). c. Incubate the cells in this dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by cytosolic esterases.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for this compound.
Protocol 2: Verifying Compartmentalization with a Mitochondrial Marker
Procedure:
-
Follow the optimized loading protocol for this compound AM as described above.
-
During the final 15-20 minutes of the de-esterification step, add a mitochondrial-specific dye (e.g., MitoTracker™ Red CMXRos at a final concentration of 50-100 nM) to the dye-free buffer.
-
Wash the cells once more with fresh buffer to remove excess MitoTracker™.
-
Image the cells using two different fluorescence channels: one for this compound and one for the mitochondrial marker.
-
Merge the two channels. Areas of co-localization (e.g., appearing yellow if this compound is green and MitoTracker is red) will confirm the sequestration of this compound within mitochondria.
Visualizations
Mechanism of this compound AM Loading and Compartmentalization
Caption: Workflow of this compound AM entry into a cell and subsequent activation or organellar sequestration.
Troubleshooting Logic for this compound Compartmentalization
References
How to correct for Bapta-tmfm background fluorescence
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent calcium indicator BAPTA-TMFM. It specifically addresses the common issue of correcting for background fluorescence to ensure high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound experiment?
High background fluorescence can originate from several sources, complicating data analysis. The main contributors include:
-
Autofluorescence: Biological samples naturally fluoresce due to endogenous molecules like NADH, flavins, and collagen.[1][2] This is often a significant source of noise.
-
Extracellular Dye: Incomplete washing can leave residual this compound in the extracellular medium, which contributes to a diffuse background signal.[3]
-
Non-specific Dye Binding/Compartmentalization: The AM ester form of the dye can sometimes bind to cellular components non-specifically or get trapped in organelles like mitochondria or the endoplasmic reticulum.[4]
-
Imaging Medium and Vessel: Phenol (B47542) red in culture media is a known fluorescent compound. Additionally, plastic-bottom imaging dishes can fluoresce much more brightly than glass-bottom vessels.[5]
-
Detector Noise: The imaging system itself, such as the camera or photomultiplier tube (PMT), will have a baseline level of electronic noise, often called "dark current".
Q2: How can I systematically identify the source of my high background?
A systematic, control-based approach is the most effective way to pinpoint the source of high background.
-
Image an Unstained Control: Acquire an image of your cells or tissue without any this compound, using the exact same imaging settings (laser power, gain, etc.). The fluorescence detected in this sample is your autofluorescence baseline.
-
Image a "Dye-Only" Region: In your stained sample, image a region of the coverslip that has no cells. This will reveal background contributions from the imaging medium and any residual, unbound dye.
-
Review Your Protocol: Critically assess your dye concentration, loading time, and wash steps. Insufficient washing is a very common and easily correctable issue.
Q3: What are the main strategies to correct for background fluorescence?
There are three primary strategies: optimizing your experimental protocol, using chemical quenchers, and performing computational background subtraction.
-
Protocol Optimization: This is the first and most important step. Ensure you are using the optimal dye concentration, minimizing incubation time, and performing thorough wash steps to remove extracellular dye. Switching to a glass-bottom imaging vessel and using a phenol red-free imaging buffer can also dramatically reduce background.
-
Chemical Quenchers: Membrane-impermeant fluorescence quenchers can be added to the extracellular medium to mask the signal from any residual dye. Reagents like Trypan Blue or manganese ions (Mn2+) can be effective for this purpose.
-
Computational Subtraction: This post-acquisition method involves digitally subtracting the background fluorescence value from your image. This is a powerful tool but relies on an accurate measurement of the true background.
Troubleshooting & Experimental Protocols
Protocol 1: Image-Based Background Subtraction
This method corrects for background by subtracting the fluorescence intensity of a cell-free region from the entire image.
Methodology:
-
Acquire Images: During your experiment, acquire your time-series images of the this compound loaded cells.
-
Select Background Region of Interest (ROI): In your imaging software (e.g., ImageJ/Fiji), select a region in the field of view that contains no cells. This ROI will represent the combined background from the medium, unbound dye, and detector noise.
-
Measure Mean Intensity: Measure the mean fluorescence intensity of this background ROI for every frame in your time series.
-
Subtract Background: Subtract the mean background intensity value from the intensity of your cellular ROIs for each corresponding frame.
-
Calculate ΔF/F₀: Proceed with your analysis, typically by calculating the change in fluorescence over the baseline (ΔF/F₀), where F is the background-corrected fluorescence at a given time point and F₀ is the background-corrected baseline fluorescence.
Protocol 2: Using an Extracellular Quenching Agent
This protocol uses a chemical agent to eliminate background fluorescence from residual extracellular dye.
Methodology:
-
Prepare Quenching Solution: Prepare a stock solution of a suitable quenching agent (e.g., 0.4% Trypan Blue or 2 mM MnCl₂ in a Ca²⁺-free buffer). The optimal concentration should be determined empirically.
-
Load Cells: Load your cells with this compound AM as per your standard protocol.
-
Wash Cells: Wash the cells thoroughly with your imaging buffer (e.g., a HEPES-buffered saline solution) to remove the majority of the extracellular dye.
-
Acquire Baseline: Begin imaging and acquire a stable baseline fluorescence recording.
-
Add Quencher: While continuously imaging, carefully add the quenching agent to the imaging dish to reach the final desired concentration. You should observe a sharp drop in background fluorescence, while the intracellular signal remains intact.
-
Proceed with Experiment: Once the background has stabilized at a new, lower level, you can proceed with your experimental stimulation and recording.
Quantitative Data Summary
Effective background correction significantly improves the quality of your data by increasing the signal-to-noise ratio (SNR).
| Correction Method | Example Mean Background (RFU¹) | Example Peak Signal (RFU¹) | Signal-to-Noise Ratio (SNR)² | Notes |
| None | 1500 | 2000 | 3.3 | High background masks the true signal, leading to a low SNR. |
| Background Subtraction | 50 (Post-correction) | 500 | 10.0 | Computationally removes the background, revealing the true signal amplitude. |
| Extracellular Quencher | 200 | 700 | 14.0 | Physically eliminates extracellular fluorescence, leading to a very clean signal. |
¹RFU: Relative Fluorescence Units. Values are illustrative. ²SNR calculated as (Peak Signal - Mean Background) / Standard Deviation of Background. Assumes a background standard deviation of 100 for the "None" case and 50 for the corrected cases.
Visual Guides
Experimental & Analysis Workflow
This diagram outlines the key stages of a calcium imaging experiment, highlighting where background correction is applied.
References
Minimizing Bapta-tmfm Cytotoxicity in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Bapta-tmfm cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a fluorescent, cell-permeant chelator used for studying the role of cytosolic free calcium.[1] Similar to its parent compound BAPTA-AM, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, membrane-impermeant form (Bapta) in the cytoplasm.[2][3][4] Bapta then buffers intracellular free Ca²⁺ by binding to it with high selectivity and rapid binding kinetics.[2]
Q2: What are the primary causes of this compound cytotoxicity in long-term experiments?
Cytotoxicity associated with this compound in long-term experiments can stem from several factors:
-
Disruption of Calcium Homeostasis: Prolonged and excessive chelation of intracellular Ca²⁺ can disrupt essential calcium-dependent signaling pathways that are necessary for cell survival, potentially leading to apoptosis or necrosis.
-
Hydrolysis Byproducts: The cleavage of the AM esters from this compound releases formaldehyde, a toxic substance that can cause DNA damage and contribute to cell death.
-
Off-Target Effects: BAPTA has been shown to have effects independent of its calcium-chelating properties. For example, it can directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which can impair glycolysis. It can also directly block certain voltage-gated potassium channels.
-
Cellular Stress from Loading: The loading process itself, which may involve solvents like DMSO and detergents such as Pluronic F-127, can induce cellular stress.
-
Mitochondrial Dysfunction: Disruption of mitochondrial Ca²⁺ levels can impact their function. While BAPTA can protect against mitochondrial calcium overload, it has also been reported to alter mitochondrial morphology and deplete cellular ATP pools.
-
Endoplasmic Reticulum (ER) Stress: Loading cells with BAPTA-AM can activate the unfolded protein response, indicating an effect on ER function.
Q3: How can I minimize this compound cytotoxicity in my long-term experiments?
Minimizing cytotoxicity requires careful optimization of your experimental protocol. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively chelates calcium for your specific application. A typical starting range for BAPTA-AM is 1-10 µM.
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired intracellular Bapta concentration. Typical incubation times range from 30 to 60 minutes.
-
Use High-Quality Reagents: Use high-quality, anhydrous DMSO for preparing stock solutions to prevent degradation of this compound.
-
Incorporate Pluronic F-127: This non-ionic detergent can aid in the solubilization of this compound-AM, improving loading efficiency and allowing for lower concentrations to be used. The final concentration of Pluronic F-127 should be kept low (typically 0.02-0.04%) to avoid its own cytotoxic effects.
-
Consider Using Probenecid (B1678239): This organic anion-transport inhibitor can be used to reduce the leakage of the de-esterified indicator from the cells, potentially allowing for lower initial loading concentrations.
-
Perform Vehicle Controls: Always include controls with the vehicle (e.g., DMSO) at the same concentration used to deliver the this compound to account for any solvent-induced toxicity.
-
Monitor Cell Health: Regularly assess cell viability and morphology throughout the experiment.
Q4: My cells are dying even at low concentrations of this compound. What else can I do?
If you are still observing cytotoxicity, consider the following:
-
Cell Type Specificity: Different cell types have varying sensitivities to this compound and the loading process. Optimization is required for each cell line.
-
Alternative Chelators: If cytotoxicity remains an issue, consider using alternative calcium indicators or chelators that may be less toxic to your specific cells.
-
Assess for Apoptosis: Use assays like Annexin V-FITC and Propidium Iodide (PI) staining to determine if cell death is occurring via apoptosis.
-
Calcium-Independent Effects: Be aware that some effects of BAPTA may not be related to its calcium chelation properties.
Experimental Protocols & Data
Table 1: Troubleshooting Guide for this compound Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity after this compound-AM treatment | This compound-AM concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-5 µM). |
| Prolonged incubation time. | Reduce the incubation time with this compound-AM. A typical incubation period is 30-60 minutes. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is minimal and include a vehicle control in your experiments. | |
| No observable effect of this compound-AM on calcium signaling | Incomplete hydrolysis of this compound-AM. | Ensure cells are incubated for a sufficient time at 37°C to allow intracellular esterases to cleave the AM group. |
| Low permeability of this compound-AM in the specific cell type. | Try a different Ca²⁺ chelator or cautiously increase the this compound-AM concentration while monitoring for toxicity. | |
| Inconsistent results between experiments | Variability in cell health and density. | Maintain consistent cell culture conditions, including passage number and seeding density. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-AM Stock Solution
-
Allow the this compound-AM vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 1-10 mM this compound-AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Loading with this compound-AM
This is a general protocol and may require optimization for specific cell types.
-
Prepare Loading Solution:
-
Dilute the this compound-AM stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically 1-10 µM).
-
To aid in solubilization, it is recommended to include Pluronic® F-127. A common method is to mix equal volumes of the this compound-AM stock solution with a 20% Pluronic® F-127 solution before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If using probenecid to prevent leakage, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Adherent Cells: Aspirate the culture medium, wash the cells once with the physiological buffer, and then add the loading solution.
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the loading solution.
-
-
Incubation:
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer or culture medium to remove any extracellular this compound-AM.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes in the imaging buffer to allow for complete de-esterification of the AM esters by intracellular esterases.
-
Protocol 3: Assessing Cytotoxicity using MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-AM for the desired duration. Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizing Key Processes
Caption: Mechanism of this compound-AM action within a cell.
Caption: Experimental workflow to minimize this compound cytotoxicity.
Caption: this compound's impact on cellular calcium signaling pathways.
References
Improving Bapta-tmfm temporal resolution for fast calcium events
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of Bapta-tmfm for imaging fast calcium events and improve its temporal resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester) is a fluorescent chelating indicator used to study the role of cytosolic free calcium.[1] It belongs to the BAPTA family of calcium chelators, which are known for their high selectivity for Ca²⁺ over Mg²⁺ and their rapid binding kinetics.[1] this compound serves as a building block for other well-known calcium indicators such as Fluo and Rhod dyes.[1]
Q2: Why is temporal resolution critical when studying fast calcium events?
A2: Fast calcium events, such as those in neuronal firing, synaptic transmission, and muscle contraction, occur on a millisecond timescale. To accurately capture the dynamics of these events—the rapid rise and decay of calcium concentrations—the imaging technique must have a high temporal resolution. Insufficient temporal resolution can lead to an underestimation of the amplitude and a distortion of the kinetics of calcium transients, potentially leading to incorrect interpretations of the underlying biological processes.
Q3: How does this compound compare to other calcium indicators for fast events?
Q4: What are the key factors that limit the temporal resolution of calcium imaging?
A4: The primary factors include:
-
Indicator Kinetics: The on-rate (k_on) and off-rate (k_off) of the fluorescent indicator determine how quickly it can bind to and release calcium ions.
-
Acquisition Speed: The frame rate of the imaging system (e.g., confocal microscope, EMCCD camera) directly limits the temporal resolution.
-
Signal-to-Noise Ratio (SNR): A low SNR may necessitate longer exposure times or frame averaging, thereby reducing temporal resolution.
-
Photobleaching: The degradation of the fluorophore due to excitation light can limit the duration of high-speed imaging.
Troubleshooting Guides
Problem: The temporal resolution of my calcium imaging is too low to capture fast events.
Possible Cause 1: Suboptimal Imaging Parameters
-
Solution:
-
Increase Frame Rate: Set your acquisition software to the highest possible frame rate that your hardware supports.
-
Reduce Exposure Time: Use the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Binning: Use pixel binning (e.g., 2x2 or 4x4) to increase the signal-to-noise ratio and allow for shorter exposure times.
-
Region of Interest (ROI) Scanning: If your system supports it, scan only the region of interest where the fast calcium events are occurring to increase the frame rate.
-
Possible Cause 2: Low Signal-to-Noise Ratio (SNR)
-
Solution:
-
Increase Excitation Intensity: Use a higher laser power or lamp intensity to increase the fluorescent signal. Be mindful of phototoxicity and photobleaching.
-
Use a More Sensitive Detector: Employ a high-sensitivity detector like an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera.
-
Optimize Dye Concentration: Ensure you are using an optimal concentration of this compound. Too low a concentration will result in a weak signal, while too high a concentration can buffer the calcium signal and introduce artifacts.
-
Possible Cause 3: Photobleaching
-
Solution:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that yields a usable signal.
-
Minimize Exposure Time: Limit the duration of light exposure to the sample.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium to reduce photobleaching.
-
Acquire Data Intermittently: For longer experiments, use a time-lapse protocol with intervals between acquisitions to allow the sample to recover.
-
Problem: The observed calcium transients appear slower than expected.
Possible Cause 1: Indicator Buffering
-
Solution:
-
Lower Indicator Concentration: High concentrations of the calcium indicator can act as a buffer, slowing down the apparent kinetics of calcium transients. Perform a concentration titration to find the lowest effective concentration of this compound.
-
Possible Cause 2: Slow Off-Rate of the Indicator
-
Solution:
-
Consider an Alternative Indicator: If the intrinsic off-rate of the this compound derivative is too slow for the biological event you are studying, you may need to consider an indicator with faster dissociation kinetics.
-
Quantitative Data
While specific kinetic parameters for this compound are not widely published, the following table provides a comparison of the parent molecule, BAPTA, with other common calcium indicators. This can serve as a guide for selecting an appropriate indicator for your experiments.
| Indicator | Type | Dissociation Constant (Kd) | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Key Characteristics |
| BAPTA | Chelator | ~160 nM (in vitro), ~800 nM (intracellular)[1] | ~6 x 10⁸ | ~100 | Fast kinetics, high selectivity for Ca²⁺ over Mg²⁺. |
| Fura-2 | Ratiometric Dye | ~145 nM | - | - | Allows for quantitative measurements of absolute Ca²⁺ concentration, but UV excitation can be phototoxic and limits temporal resolution. |
| Fluo-4 | Single-Wavelength Dye | ~345 nM | - | - | Bright signal, but susceptible to artifacts from uneven loading and photobleaching. |
| EGTA | Chelator | ~150 nM | ~1.5 x 10⁶ | ~0.3 | Slower kinetics compared to BAPTA, less suitable for fast calcium events. |
Experimental Protocols
Protocol: High-Speed Calcium Imaging with a Single-Wavelength Indicator
This protocol provides a general framework for imaging fast calcium events using a single-wavelength indicator like a this compound derivative. Optimization will be required for specific cell types and experimental setups.
1. Reagent Preparation:
- Prepare a stock solution of the this compound acetoxymethyl (AM) ester in anhydrous DMSO.
- Prepare a loading buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing a low concentration of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
2. Cell Loading:
- Wash cells with the loading buffer.
- Add the this compound AM ester stock solution to the loading buffer to achieve the desired final concentration (typically in the low micromolar range).
- Incubate the cells with the dye-loading solution at 37°C for a duration determined by optimization for your cell type (e.g., 30-60 minutes).
- Wash the cells with fresh loading buffer to remove extracellular dye.
- Allow for a de-esterification period of at least 30 minutes at 37°C for intracellular esterases to cleave the AM ester, trapping the active indicator inside the cells.
3. Imaging Setup and Acquisition:
- Mount the sample on the microscope stage.
- Use an appropriate filter set for the excitation and emission wavelengths of your this compound derivative.
- Set the acquisition parameters for high temporal resolution:
- Maximize the frame rate.
- Minimize the exposure time.
- Consider using line-scanning mode if available on your confocal microscope for the highest temporal resolution.
- Define a small region of interest (ROI) to further increase the frame rate.
- Establish a baseline fluorescence before stimulating the cells.
- Initiate the stimulus to trigger the fast calcium event and begin image acquisition.
4. Data Analysis:
- Correct for any photobleaching that may have occurred during the acquisition.
- Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F₀).
- Analyze the kinetics of the calcium transients, including the rise time and decay time constant.
Visualizations
Caption: Experimental workflow for fast calcium imaging.
Caption: Troubleshooting logic for low temporal resolution.
Caption: Simplified fast calcium signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison: Rhod-2 Versus BAPTA-Based Indicators for Mitochondrial Calcium Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial calcium (Ca2+) dynamics is crucial for understanding cellular physiology and pathology. The choice of fluorescent indicator is a critical determinant of experimental success. This guide provides a comprehensive comparison of two key players in this field: the widely used Rhod-2 and the family of indicators built upon the BAPTA chelator.
This guide will clarify a common point of confusion: "Bapta-tmfm" (5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester) is not a fluorescent indicator itself, but rather a chemical building block used in the synthesis of various fluorescent dyes.[1][2][3] Therefore, this comparison will focus on the properties of Rhod-2 versus the general characteristics of fluorescent indicators derived from the BAPTA core structure.
Performance at a Glance: Rhod-2 vs. BAPTA-Based Indicators
| Feature | Rhod-2 | BAPTA-Based Fluorescent Indicators |
| Excitation Wavelength (max) | ~553 nm[4] | Varies by fluorophore (e.g., Oregon Green BAPTA-1: ~494 nm) |
| Emission Wavelength (max) | ~577 nm | Varies by fluorophore (e.g., Oregon Green BAPTA-1: ~523 nm) |
| Ca2+ Dissociation Constant (Kd) | ~570 nM (in vitro) | Varies widely depending on the specific derivative (e.g., BAPTA: ~160 nM, 5,5'-dibromo BAPTA: higher) |
| Mitochondrial Targeting | Accumulates in mitochondria due to its net positive charge. | Generally cytosolic, requires specific modifications or conjugation to mitochondrial targeting moieties for mitochondrial localization. |
| Ratiometric Capability | No (single wavelength indicator) | Some derivatives are ratiometric (e.g., Fura-2), while many are single wavelength. |
| Signal-to-Noise Ratio | Generally high, with a fluorescence increase of over 100-fold upon Ca2+ binding reported for highly purified preparations. | Varies depending on the specific indicator and its quantum yield. |
| Photostability | Generally good, but can be susceptible to phototoxicity and changes in mitochondrial morphology with prolonged light exposure. | Varies by fluorophore. |
| Potential Off-Target Effects | Can cause a decrease in mitochondrial membrane potential and alter mitochondrial morphology at higher concentrations. | BAPTA and its derivatives can chelate other divalent cations and may have Ca2+-independent effects on cellular processes. |
Delving Deeper: Key Differences and Experimental Considerations
Rhod-2 has become a popular choice for mitochondrial Ca2+ measurement due to its inherent ability to accumulate in the negatively charged mitochondrial matrix. This property simplifies experimental protocols as it does not require genetic modification of cells or complex chemical conjugations for targeting. However, its preferential mitochondrial localization is not always exclusive, and cytosolic signal can be a confounding factor.
BAPTA-based indicators, on the other hand, are prized for their high Ca2+ selectivity and rapid chelation kinetics. The core BAPTA structure can be chemically modified to create a vast library of indicators with different affinities for Ca2+ and a range of spectral properties. However, their use for specifically measuring mitochondrial Ca2+ is more complex, as the base molecule is cytosolic. To target mitochondria, BAPTA-based dyes must be chemically modified, for instance, by conjugation to a lipophilic cation like triphenylphosphonium (TPP+), or through genetic targeting of protein-based BAPTA-like sensors.
Mitochondrial Calcium Signaling Pathway
The following diagram illustrates the key proteins involved in mitochondrial calcium homeostasis, which is the process measured by indicators like Rhod-2 and targeted BAPTA derivatives.
Caption: Mitochondrial calcium uptake and release pathway.
Experimental Protocols: A Step-by-Step Guide
Measuring Mitochondrial Calcium with Rhod-2 AM
This protocol is adapted from established methods for loading cells with Rhod-2 AM to measure mitochondrial Ca2+.
Materials:
-
Rhod-2 AM (Acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with Ca2+ and Mg2+
-
Cells grown on coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 5 µM Rhod-2 AM, mix 5 µL of the 1 mM Rhod-2 AM stock solution with 5 µL of the 20% Pluronic F-127 stock solution.
-
Add this mixture to 1 mL of HBSS and vortex thoroughly to disperse the dye.
-
-
Cell Loading:
-
Remove the culture medium from the cells on coverslips and wash once with HBSS.
-
Add the Rhod-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber with fresh HBSS.
-
Image the cells using a fluorescence microscope (confocal microscopy is recommended) with excitation at ~550 nm and emission detection at ~580 nm.
-
General Protocol for a BAPTA-Based Fluorescent Indicator (Cytosolic Measurement)
This protocol provides a general guideline for loading cells with a generic cell-permeant BAPTA-based indicator for cytosolic Ca2+ measurement. For mitochondrial measurements, a mitochondrially targeted version of the dye would be required.
Materials:
-
Cell-permeant BAPTA-based fluorescent indicator (e.g., Oregon Green BAPTA-1 AM)
-
Pluronic F-127
-
DMSO
-
Balanced salt solution (e.g., HBSS)
-
Cells grown on coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the BAPTA-based indicator in DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Prepare a loading solution with a final indicator concentration typically in the range of 1-10 µM in HBSS. The addition of Pluronic F-127 (final concentration 0.02-0.05%) can aid in dye solubilization.
-
-
Cell Loading:
-
Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C, protected from light.
-
-
De-esterification and Washing:
-
Wash the cells twice with fresh HBSS.
-
Incubate in fresh HBSS for at least 30 minutes to ensure complete de-esterification.
-
-
Imaging:
-
Image the cells using appropriate excitation and emission wavelengths for the specific BAPTA-based indicator being used.
-
Experimental Workflow: From Cell Preparation to Data Analysis
The following diagram outlines a typical workflow for a mitochondrial calcium imaging experiment.
References
Validating Bapta-tmfm Calcium Measurements with Electrophysiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]i) is fundamental to understanding a vast array of cellular processes, from neurotransmission to muscle contraction and apoptosis. Fluorescent indicators offer a powerful tool for visualizing these dynamics, but their fidelity must be rigorously validated against the gold-standard technique of electrophysiology. This guide provides an objective comparison of the fluorescent calcium indicator Bapta-tmfm with patch-clamp electrophysiology, supported by detailed experimental protocols and data.
This compound: A Fluorescent Chelating Indicator
This compound, with the full name Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a fluorescent indicator used to study cytosolic free calcium. As a member of the BAPTA family of calcium chelators, it offers high selectivity for Ca2+ over other divalent cations like Mg2+. This selectivity is a crucial feature for accurate calcium measurements within the complex ionic environment of the cell. BAPTA-based indicators are designed to signal changes in intracellular calcium concentration through alterations in their fluorescent properties.
Electrophysiology: The Gold Standard for Ion Flux Measurement
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow across a cell membrane. By forming a high-resistance seal between a glass micropipette and the cell membrane, it is possible to "clamp" the voltage across the membrane and record the picoampere currents that result from the opening and closing of individual ion channels. This technique provides unparalleled temporal resolution, allowing for the detection of events on a sub-millisecond timescale. For the validation of calcium indicators, electrophysiology serves as the ground truth, providing a direct measure of the electrical events—such as action potentials or calcium currents—that drive the changes in intracellular calcium.
Head-to-Head Comparison: this compound vs. Electrophysiology
The choice of measurement technique depends critically on the specific experimental question. While this compound provides a convenient and scalable method for monitoring calcium dynamics in populations of cells, electrophysiology offers unmatched precision in single-cell recordings.
| Feature | This compound (Fluorescence) | Electrophysiology (Patch-Clamp) |
| Measurement Principle | Change in fluorescence intensity upon Ca2+ binding | Direct measurement of ion currents/membrane potential |
| Temporal Resolution | Milliseconds to seconds (limited by camera frame rate and indicator kinetics) | Sub-milliseconds |
| Spatial Resolution | Sub-micrometer (diffraction-limited) | Whole-cell or single-channel |
| Directness of Measurement | Indirect (infers Ca2+ from fluorescence) | Direct measurement of electrical activity |
| Throughput | High (can image many cells simultaneously) | Low (typically one cell at a time) |
| Invasiveness | Less invasive (AM ester loading) | Highly invasive (requires breaking the cell membrane) |
| Quantification | Relative or semi-quantitative (requires calibration for absolute [Ca2+]) | Quantitative (direct measurement of current or voltage) |
Signaling Pathway Under Investigation: Gq-Coupled GPCR Activation
To illustrate the validation process, we will focus on a ubiquitous signaling pathway: the activation of a Gq-protein coupled receptor (GPCR). This pathway is critical in many physiological responses and is a common target in drug discovery.
Upon ligand binding, the Gq-coupled receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This rise in intracellular calcium can be detected by this compound and is coupled to changes in membrane potential and ion channel activity that can be measured by patch-clamp.
Experimental Validation Protocols
The following protocols provide a framework for the validation of this compound against electrophysiological recordings in a model system, such as HEK293 cells stably expressing a Gq-coupled receptor (e.g., the M1 muscarinic acetylcholine (B1216132) receptor).
This compound Calcium Imaging Protocol
-
Cell Preparation: Plate HEK293 cells on glass-bottom dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution containing this compound AM (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a suitable light source (e.g., xenon arc lamp or LED) and filter set for this compound.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply the agonist for the Gq-coupled receptor (e.g., carbachol (B1668302) for M1 receptors) and record the changes in fluorescence intensity over time.
-
Data is typically expressed as a change in fluorescence relative to the baseline (ΔF/F0).
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Internal Solution: The internal solution should mimic the intracellular ionic environment. A typical composition is (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
External Solution: The external solution should be a physiological saline solution, such as HBSS.
-
Recording:
-
Approach a target cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record the resting membrane potential in current-clamp mode or hold the cell at a specific potential (e.g., -60 mV) in voltage-clamp mode.
-
Apply the agonist and record the resulting changes in membrane potential or inward/outward currents.
-
Experimental Workflow for Validation
A direct validation involves performing both measurements simultaneously on the same cell.
By correlating the change in this compound fluorescence with the precise timing and magnitude of the electrical response recorded by patch-clamp, researchers can quantitatively assess the indicator's performance. This includes determining the relationship between the fluorescence signal and the underlying number of action potentials or the amplitude of calcium currents.
Conclusion
Both this compound-based calcium imaging and patch-clamp electrophysiology are indispensable tools in the researcher's arsenal. While this compound offers a scalable and less invasive method for monitoring calcium dynamics, electrophysiology provides the ultimate in temporal resolution and direct measurement of the underlying electrical events. The validation of fluorescent indicators like this compound against the gold standard of electrophysiology is a critical step in ensuring the accuracy and reliability of experimental findings. This guide provides the foundational knowledge and protocols to empower researchers to perform such validations and to make informed decisions about the most appropriate techniques for their scientific inquiries.
Cross-Validation of BAPTA-Based Calcium Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a vast range of cellular processes, from signaling cascades to cytotoxicity. This guide provides a comprehensive cross-validation of BAPTA-based calcium indicators with other popular calcium sensors, offering a comparative analysis of their performance characteristics supported by experimental data.
At the core of many synthetic calcium indicators is the chelating molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). While BAPTA itself is not fluorescent, its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺ makes it an ideal foundation for developing sensitive and specific calcium probes.[1] By chemically modifying the BAPTA structure, a variety of fluorescent indicators have been created that signal changes in intracellular calcium concentration through alterations in their fluorescent properties.[1]
This guide will focus on the comparison of prominent BAPTA-based indicators against other synthetic dyes and genetically encoded calcium indicators (GECIs), providing the necessary data and protocols to select the optimal tool for your research needs.
Quantitative Performance Comparison
The choice of a calcium indicator is often dictated by its specific photophysical and chemical properties. The following tables summarize key quantitative parameters for a selection of widely used BAPTA-based indicators, other synthetic indicators, and genetically encoded calcium indicators to facilitate a direct comparison.
Table 1: BAPTA-Based and Other Synthetic Calcium Indicators
| Indicator | Type | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Fold Fluorescence Increase |
| Fura-2 | Ratiometric | ~145 nM[2] | 340/380 | 510 | Shift in excitation spectrum[1][3] |
| Indo-1 | Ratiometric | ~230 nM[2] | ~346 | 475/401 | Shift in emission spectrum[3] |
| Fluo-4 | Single-Wavelength | ~345 nM[2][4] | 494 | 516 | >100-fold[2][5] |
| Oregon Green 488 BAPTA-1 (OGB-1) | Single-Wavelength | ~170 nM[2][4] | 494 | 523 | ~14-fold[5] |
| Cal-520 | Single-Wavelength | ~320 nM[2][4] | 492 | 514 | High[3] |
| Rhod-4 | Single-Wavelength | - | ~554 | ~577 | - |
Table 2: Genetically Encoded Calcium Indicators (GECIs)
| Indicator Family | Type | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Key Features |
| GCaMP6 | Single-Wavelength | 144-375 nM (s, m, f variants)[3] | ~488 | ~510 | High sensitivity, different kinetics available[3] |
| Yellow Cameleon (YC) | FRET-based | Variable | ~435 (CFP) | ~535 (YFP) | Ratiometric, allows for more stable measurements[6] |
| TN-L15 | FRET-based | - | ~435 (CFP) | ~535 (YFP) | Troponin C-based, fast rise times[6] |
Key Performance Considerations
Ratiometric vs. Single-Wavelength Indicators: Ratiometric dyes like Fura-2 and Indo-1 allow for the determination of absolute Ca²⁺ concentrations by measuring the ratio of fluorescence at two different wavelengths.[3][4] This minimizes issues arising from uneven dye loading, photobleaching, or changes in cell volume.[5] However, they often require UV excitation, which can be phototoxic to cells and may limit the temporal resolution due to the need to switch wavelengths.[3][4]
Single-wavelength indicators such as Fluo-4 and Oregon Green BAPTA-1 exhibit a change in fluorescence intensity upon Ca²⁺ binding.[3] They are generally brighter and can be used with standard visible light excitation, reducing phototoxicity.[4] While they don't allow for straightforward absolute quantification, a "pseudo-ratio" can be calculated by normalizing the fluorescence signal to a baseline.[3]
Synthetic Dyes vs. Genetically Encoded Indicators (GECIs): BAPTA-based chemical dyes offer simplicity, fast kinetics for tracking rapid Ca²⁺ transients, and a high signal-to-noise ratio, making them suitable for in vitro and ex vivo applications.[2] However, they can be prone to phototoxicity, especially at high concentrations.[2]
GECIs, such as those from the GCaMP series, have transformed in vivo neuroscience by enabling chronic imaging of genetically defined cell populations.[2] While their kinetics can be slower than chemical dyes, they are generally less phototoxic.[2] The development of red-shifted GECIs further mitigates phototoxicity concerns as longer wavelength light is less damaging and scatters less in tissue.[2]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified signaling pathway leading to intracellular calcium release and a typical experimental workflow for measuring these changes using a BAPTA-based fluorescent indicator.
Experimental Protocols
Below are generalized protocols for loading cells with BAPTA-based indicators and performing fluorescence calcium imaging. These should be optimized for the specific cell type and experimental conditions.
Protocol 1: Loading Cells with BAPTA-AM Dyes (e.g., Fura-2 AM, Fluo-4 AM)
Reagents and Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates.
-
BAPTA-AM dye stock solution (1-10 mM in anhydrous DMSO).[7]
-
Pluronic F-127 (20% w/v in DMSO) to aid dye solubilization.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
Procedure:
-
Prepare Loading Solution: Prepare a working solution of the BAPTA-AM dye in HBSS at a final concentration of 1-5 µM. To improve solubility, pre-mix the dye stock solution with an equal volume of 20% Pluronic F-127 before diluting it in the buffer.[8]
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells.[8]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically for each cell type.[7][8]
-
Wash: Wash the cells three times with warm HBSS to remove extracellular dye.[7][8]
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[7][8]
Protocol 2: Fluorescence Calcium Imaging
Equipment:
-
Fluorescence microscope equipped with the appropriate filter sets for the chosen indicator.
-
A camera capable of time-lapse imaging.
Procedure:
-
Mount: Mount the coverslip with the loaded cells onto the microscope stage.
-
Baseline: Acquire a stable baseline fluorescence signal for 1-2 minutes before applying any stimulus.[8]
-
Stimulation: Apply the stimulus of interest (e.g., agonist, ionophore) to the cells.
-
Recording: Record the changes in fluorescence intensity over time until the signal returns to baseline or the experiment is complete.[8][9] For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm while recording emission at ~510 nm.[7]
Data Analysis:
-
For single-wavelength indicators, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) and normalize it to the baseline (ΔF/F₀).[8]
-
For ratiometric indicators, calculate the ratio of fluorescence intensities at the two excitation or emission wavelengths. This ratio can then be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, provided a calibration has been performed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. In Vivo Performance of Genetically Encoded Indicators of Neural Activity in Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BAPTA-TMFM: A Comparative Analysis Against Low-Affinity Calcium Indicators
For researchers, scientists, and drug development professionals investigating cellular calcium (Ca²⁺) signaling, the selection of an appropriate fluorescent indicator is paramount. While high-affinity indicators are suitable for measuring resting cytosolic Ca²⁺ levels, low-affinity indicators are essential for accurately quantifying the high Ca²⁺ concentrations found within organelles like the mitochondria and endoplasmic reticulum (ER), or during large-amplitude Ca²⁺ transients.
This guide provides a comparative overview of BAPTA-TMFM and a selection of commonly used low-affinity Ca²⁺ indicators. It is important to note at the outset that while this compound is associated with Ca²⁺ chelation, it is primarily documented as a chemical intermediate for the synthesis of other fluorescent indicators, such as the Fluo and Rhod series, rather than as a standalone fluorescent probe for intracellular Ca²⁺ measurements[1]. Therefore, this guide will focus on comparing the performance of established low-affinity fluorescent indicators that are widely used in experimental settings.
Performance Characteristics of Low-Affinity Calcium Indicators
The utility of a low-affinity Ca²⁺ indicator is defined by several key parameters, including its dissociation constant (Kd), dynamic range (the fold-increase in fluorescence upon Ca²⁺ binding), and spectral properties. A higher Kd value signifies lower affinity, making the indicator suitable for measuring higher Ca²⁺ concentrations before saturation.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluo-5N | ~90 µM[2][3][4] | 494[2] | 516 | Suitable for detecting intracellular Ca²⁺ levels in the 1 µM to 1 mM range; fluorescence intensity increases over 100-fold upon Ca²⁺ binding. |
| Rhod-5N | ~320 µM | ~552 | ~581 | Lower Ca²⁺ binding affinity than most other BAPTA-based indicators; suitable for Ca²⁺ measurements from 10 µM to 1 mM. |
| Mag-Fluo-4 | ~22 µM | 490 | 517 | Also sensitive to Magnesium (Mg²⁺) with a Kd of 4.7 mM; useful for measuring Ca²⁺ in compartments with high concentrations, such as the ER. |
| Fluo-5F | ~2.3 µM | 494 | 516 | Lower affinity than Fluo-4, suitable for detecting Ca²⁺ levels that would saturate higher-affinity indicators. |
| Rhod-FF | 19 µM | ~552 | ~581 | A low-affinity derivative of Rhod-2. |
| X-rhod-FF | 17 µM | ~580 | ~600 | A red-shifted, low-affinity indicator. |
Signaling Pathways Amenable to Low-Affinity Indicators
Low-affinity Ca²⁺ indicators are particularly valuable for elucidating signaling pathways that involve high concentrations of calcium, such as mitochondrial calcium uptake and the exchange of calcium between the endoplasmic reticulum and mitochondria.
Mitochondrial Calcium Uniporter (MCU) Signaling
The mitochondrial calcium uniporter (MCU) is a key channel responsible for Ca²⁺ uptake into the mitochondrial matrix, a process driven by the mitochondrial membrane potential. This uptake is crucial for regulating cellular metabolism and apoptosis. Low-affinity indicators are essential for measuring Ca²⁺ dynamics within the mitochondria, where concentrations can reach high micromolar levels.
Caption: Mitochondrial Calcium Uniporter (MCU) Signaling Pathway.
ER-Mitochondria Calcium Exchange
The endoplasmic reticulum (ER) and mitochondria are physically and functionally linked at specialized contact sites known as mitochondria-associated membranes (MAMs). These sites facilitate the efficient transfer of Ca²⁺ from the ER, a major intracellular Ca²⁺ store, to the mitochondria. Low-affinity indicators are crucial for studying the high local Ca²⁺ concentrations at these interfaces.
Caption: ER-Mitochondria Calcium Exchange at MAMs.
Experimental Protocols
The following is a generalized protocol for loading cells with acetoxymethyl (AM) ester forms of low-affinity Ca²⁺ indicators to measure Ca²⁺ concentrations in organelles like the mitochondria or ER. This protocol is based on methodologies for indicators such as Mag-Fluo-4 AM and can be adapted for other similar dyes.
Protocol: Loading of Low-Affinity Ca²⁺ Indicators (AM Ester Form)
Objective: To load live cells with a low-affinity Ca²⁺ indicator to measure calcium dynamics within a specific organelle.
Materials:
-
Low-affinity Ca²⁺ indicator AM ester (e.g., Fluo-5N AM, Mag-Fluo-4 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the Ca²⁺ indicator AM ester in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
For a final concentration of 2-5 µM of the indicator, dilute the stock solution in HBSS or your chosen buffer.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation time and temperature should be optimized for each cell type and indicator to ensure proper loading into the target organelle.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cell.
-
-
Imaging:
-
Mount the coverslip or dish on the fluorescence microscope.
-
Excite the cells at the appropriate wavelength for the chosen indicator (e.g., ~494 nm for Fluo-5N).
-
Record the fluorescence emission at the appropriate wavelength (e.g., ~516 nm for Fluo-5N).
-
Acquire baseline fluorescence before stimulating the cells with an agonist to induce Ca²⁺ changes.
-
Experimental Workflow for Calcium Measurement
The overall workflow for a typical experiment involving the measurement of organellar Ca²⁺ involves cell preparation, dye loading, imaging, and data analysis.
Caption: General Experimental Workflow for Organellar Calcium Measurement.
Conclusion
While this compound is a key precursor in the synthesis of popular calcium indicators, it is not typically used as a fluorescent probe itself. For researchers aiming to measure high-concentration calcium dynamics in organelles, a variety of excellent low-affinity fluorescent indicators are available. The choice of indicator should be guided by the specific experimental requirements, including the expected calcium concentration range, the desired spectral properties, and the instrumentation available. The protocols and data presented in this guide offer a starting point for selecting and utilizing these powerful tools to unravel the complexities of intracellular calcium signaling.
References
Assessing the Buffering Effects of Bapta-tmfm on Calcium Transients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bapta-tmfm's performance as a calcium buffer against other common alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are included to assist researchers in making informed decisions for their specific experimental needs.
Introduction to this compound and Calcium Buffering
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The precise spatial and temporal dynamics of Ca²⁺ transients are critical for encoding specific cellular signals. To dissect the intricate roles of calcium, researchers often employ chelators to buffer or "clamp" intracellular Ca²⁺ concentrations.
This compound (5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester) is a fluorescent chelating indicator derived from the well-established Ca²⁺ buffer BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Like its parent compound, this compound is designed to selectively bind to Ca²⁺ ions, thereby influencing the amplitude and kinetics of intracellular calcium transients. Its utility lies in its potential to act as both a fluorescent reporter of Ca²⁺ and a buffer, although its primary application is often as a building block for other fluorescent indicators like Fluo and Rhod dyes.[1] Understanding its buffering characteristics is crucial for interpreting experimental results where it is present.
Performance Comparison of Calcium Buffers
The efficacy of a calcium buffer is determined by its dissociation constant (Kd), which indicates its affinity for Ca²⁺ at equilibrium, and its association (k_on) and dissociation (k_off) rate constants, which describe the kinetics of Ca²⁺ binding and release. A lower Kd signifies higher affinity. Fast on-rates are critical for buffering rapid, localized Ca²⁺ transients.
| Chelator | Dissociation Constant (Kd) | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Key Characteristics |
| This compound | ~0.4 µM (for 5-methyl-5'-formyl BAPTA)[2] | Not directly reported | Not directly reported | Fluorescent derivative of BAPTA; properties are influenced by the formyl and methyl substitutions. |
| BAPTA | ~160 nM[1] | ~6 x 10⁸[3] | ~97[3] | High affinity, fast kinetics, low pH sensitivity.[1] |
| EGTA | ~150 nM | ~1.5 x 10⁶ | ~0.3 | High affinity, but significantly slower binding kinetics than BAPTA; pH-sensitive. |
| Fura-2 | ~161 nM[3] | 6.02 x 10⁸[3] | 96.7[3] | Ratiometric fluorescent indicator; its own buffering capacity must be considered in experiments. |
Signaling Pathway and Experimental Workflow
To visualize the role of this compound in cellular calcium signaling and the general workflow for assessing its buffering effects, the following diagrams are provided.
Experimental Protocols
The following protocol provides a general framework for assessing the buffering effects of this compound on agonist-induced calcium transients in cultured cells using a second fluorescent Ca²⁺ indicator.
I. Materials
-
Cultured cells plated on glass-bottom dishes or imaging-compatible plates
-
This compound
-
Primary fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist to induce intracellular Ca²⁺ release (e.g., ATP, carbachol, ionomycin)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
II. Preparation of Reagents
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Primary Indicator Stock Solution: Prepare a 1-5 mM stock solution of the chosen Ca²⁺ indicator (e.g., Fura-2 AM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.
III. Cell Loading Procedure
-
Control and Experimental Groups: Designate separate sets of cultured cells for the control (primary indicator only) and experimental (primary indicator + this compound) groups.
-
Loading with this compound (Experimental Group):
-
Prepare a loading solution by diluting the this compound stock solution in HBSS to the desired final concentration (e.g., 10-50 µM). To aid solubilization, first mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Remove the culture medium, wash the cells once with HBSS, and incubate them in the this compound loading solution for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular this compound.
-
-
Loading with Primary Ca²⁺ Indicator (All Groups):
-
Prepare a loading solution for the primary indicator (e.g., 1-5 µM Fura-2 AM) in HBSS, also containing 0.02% Pluronic F-127.
-
For the experimental group, add the primary indicator loading solution after the this compound loading and washing steps. For the control group, add it to cells that have been mock-treated with a vehicle solution.
-
Incubate all cells with the primary indicator loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS.
-
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
IV. Imaging and Data Acquisition
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add the chosen agonist to stimulate a Ca²⁺ transient.
-
Record the fluorescence intensity over time until the signal returns to baseline.
V. Data Analysis
-
For each cell, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). Normalize this to the baseline to get ΔF/F₀.
-
If using a ratiometric indicator like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
-
Compare the amplitude, rise time, and decay kinetics of the Ca²⁺ transients in the control cells versus the this compound-loaded cells. A significant reduction in the peak signal and/or a faster decay in the this compound-loaded cells indicates effective calcium buffering.
Conclusion
For researchers considering the use of this compound, it is imperative to be aware of its potential to buffer intracellular calcium, which can alter the dynamics of Ca²⁺ signals under investigation. The experimental protocol provided in this guide offers a framework for empirically assessing the extent of this buffering effect in the specific cellular context of interest. This will enable a more accurate interpretation of experimental data and a clearer understanding of the role of calcium in the biological processes being studied.
References
A Critical Review of Bapta-tmfm and its Alternatives for Intracellular Calcium Measurement
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise measurement of intracellular Ca²⁺ dynamics is therefore paramount for researchers in numerous fields, from fundamental biology to drug discovery. This guide provides a critical review of Bapta-tmfm and a comparative analysis of its widely used alternatives, offering a comprehensive overview of their performance characteristics, supported by experimental data, to facilitate the selection of the optimal tool for your research endeavors.
This compound: A Precursor in the Calcium Imaging Toolkit
This compound, chemically known as 5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester, is a fluorescent chelating indicator employed in the study of cytosolic free calcium.[1][2] While it is categorized as a fluorescent indicator, its primary role in contemporary research appears to be that of a chemical intermediate or a "building block" for the synthesis of more advanced and widely used calcium indicators, such as Fluo-3, Fluo-4 (B1262720), and Rhod-2.[3] This is a crucial distinction, as direct, comprehensive experimental data detailing its performance as a standalone intracellular calcium indicator is notably scarce in publicly available literature. Consequently, a direct and robust quantitative comparison with the well-established alternatives is challenging.
The BAPTA Core: A Foundation for High-Performance Indicators
At the heart of these indicators lies the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) scaffold. BAPTA itself is a non-fluorescent Ca²⁺ chelator renowned for its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a critical feature for accurate measurements in a cellular environment.[4] By chemically modifying the BAPTA structure with various fluorophores, a diverse family of fluorescent indicators with a range of affinities and spectral properties has been developed.[4]
A Comparative Analysis of Leading BAPTA-Based Calcium Indicators
The selection of an appropriate calcium indicator is contingent upon the specific experimental requirements, including the expected calcium concentration range, the desired temporal and spatial resolution, and the available instrumentation. Below is a comparative overview of the most prominent alternatives to this compound.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of widely used BAPTA-based fluorescent calcium indicators. It is important to note that these values, particularly the dissociation constant (Kd), can be influenced by the intracellular environment and should ideally be calibrated in situ.[5]
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Fura-2 | ~145 nM[6] | 340 / 380[7] | 505 - 510[7][8] | ~0.23 - 0.49[6][9] | Ratiometric dye, allowing for more accurate quantification of absolute Ca²⁺ concentrations.[4][10] |
| Fluo-4 | ~345 nM[11][12] | 494[6] | 516[6] | ~0.85[6] | Large dynamic range with a >100-fold fluorescence increase upon Ca²⁺ binding; suitable for high-throughput screening.[6][12] |
| Oregon Green 488 BAPTA-1 | ~170 nM[6] | 494[13] | 523[13] | ~0.71[6] | Bright indicator with good photostability; minimal subcellular compartmentalization.[13][14] |
| Rhod-2 | ~570 nM - 1.0 µM[15] | 552 - 557[15] | 577 - 581[15][16] | - | Red-shifted spectra minimize autofluorescence and phototoxicity; potential for mitochondrial localization.[17] |
Note: The quantum yield for Rhod-2 is not consistently reported across sources.
Experimental Methodologies
Obtaining reliable and reproducible data necessitates meticulous experimental design and execution. Below are generalized protocols for cell loading and in situ calibration of BAPTA-based calcium indicators.
Protocol 1: Loading Cells with AM Ester Forms of Calcium Indicators
This protocol describes the general procedure for loading cells with the acetoxymethyl (AM) ester forms of BAPTA-based indicators, which are membrane-permeant.
Materials:
-
Cells of interest cultured on coverslips or in microplates
-
AM ester of the desired calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without Ca²⁺
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of the AM ester in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the stock solution into the physiological buffer to a final concentration typically ranging from 1-10 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can facilitate dye loading.
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature are cell-type dependent.
-
Wash: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
Protocol 2: In Situ Calibration of Intracellular Calcium Indicators
To obtain accurate quantitative measurements of intracellular Ca²⁺ concentrations, it is crucial to perform an in situ calibration of the fluorescent indicator. This protocol provides a general guideline.
Materials:
-
Cells loaded with the calcium indicator
-
Physiological buffer with varying known concentrations of free Ca²⁺ (calcium calibration buffers)
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
Calcium-free buffer containing a strong Ca²⁺ chelator (e.g., EGTA)
Procedure:
-
Establish Baseline: Record the fluorescence of the loaded cells in a standard physiological buffer.
-
Maximum Fluorescence (F_max): Perfuse the cells with a buffer containing a high concentration of Ca²⁺ and a calcium ionophore to saturate the indicator with Ca²⁺. Record the maximum fluorescence intensity.
-
Minimum Fluorescence (F_min): Subsequently, perfuse the cells with a Ca²⁺-free buffer containing a high concentration of EGTA to chelate all available Ca²⁺ and obtain the minimum fluorescence intensity.
-
Calculate Intracellular [Ca²⁺]: For single-wavelength indicators like Fluo-4, the intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F) For ratiometric indicators like Fura-2, the equation is modified to use the fluorescence ratios at the two excitation wavelengths.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluo-4 | AAT Bioquest [aatbio.com]
- 13. OG 488 BAPTA-1 AM | Fluorescent Ca2+ Indicator | Tocris Bioscience [tocris.com]
- 14. OG 488 BAPTA-1 AM | Fluorescent Ca2+ Indicator | Bio-Techne [bio-techne.com]
- 15. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 16. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
A Quantitative Comparison of Fluorescent Calcium Indicators: Oregon Green BAPTA vs. Bapta-tmfm
For researchers and professionals in drug development engaged in the precise measurement of intracellular calcium dynamics, the selection of an appropriate fluorescent indicator is paramount. This guide provides a quantitative comparison of two such indicators: Oregon Green BAPTA and Bapta-tmfm. While Oregon Green BAPTA is a widely characterized and utilized probe, this guide also clarifies the role of this compound, which is primarily documented as a synthetic precursor to other calcium indicators.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various Oregon Green BAPTA indicators. This data is crucial for selecting the appropriate indicator based on the expected calcium concentration range and experimental setup.
| Indicator | Dissociation Constant (Kd) for Ca2+ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Oregon Green 488 BAPTA-1 | ~170 nM | 494 | 523 | ~0.7 |
| Oregon Green 488 BAPTA-2 | ~580 nM | 494 | 523 | Not specified |
| Oregon Green 488 BAPTA-5N | ~20 µM | Not specified | Not specified | Not specified |
| Oregon Green 488 BAPTA-6F | ~3 µM | Not specified | Not specified | Not specified |
This compound (5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester): Extensive literature searches did not yield specific quantitative data for this compound regarding its direct use as a fluorescent calcium indicator. It is consistently referenced as a chemical intermediate used in the synthesis of other fluorescent dyes, such as Fluo and Rhod series indicators. Therefore, a direct quantitative comparison of its performance as a calcium indicator with Oregon Green BAPTA is not possible based on the available information.
Experimental Protocols
The following are detailed methodologies for the use of fluorescent calcium indicators like Oregon Green BAPTA. These protocols are general and may require optimization for specific cell types and experimental conditions.
Cell Loading with AM Ester Dyes
This protocol describes the loading of acetoxymethyl (AM) ester forms of calcium indicators, such as Oregon Green BAPTA-1 AM, into live cells. The AM ester group renders the dye cell-permeant.
Materials:
-
Oregon Green BAPTA AM ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solution: Dissolve the Oregon Green BAPTA AM ester in anhydrous DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a loading solution by diluting the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in the dispersion of the AM ester in the aqueous buffer, first mix the stock solution with an equal volume of 20% Pluronic F-127 before dilution.
-
Cell Loading: Replace the cell culture medium with the loading solution. Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash: After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to remove extracellular dye. Probenecid (1-2.5 mM) can be included in the wash and final imaging buffer to inhibit organic anion transporters, which can extrude the dye from the cells.
-
De-esterification: Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum of the indicator (e.g., ~494 nm for Oregon Green 488 BAPTA-1) and record the emission at the appropriate wavelength (e.g., ~523 nm).
In Vitro Calibration of Calcium Indicators
This protocol describes how to determine the dissociation constant (Kd) of a calcium indicator in vitro.
Materials:
-
Calcium-free and calcium-saturating buffer solutions
-
The calcium indicator in its salt form
-
Spectrofluorometer
Procedure:
-
Prepare a series of calcium buffers: Prepare a range of solutions with known free Ca²⁺ concentrations using a calcium buffer kit or by mixing calcium-free and calcium-saturating solutions in precise ratios.
-
Add Indicator: Add a small, constant amount of the calcium indicator to each buffer solution.
-
Measure Fluorescence: Measure the fluorescence intensity of the indicator in each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Determine Fmin and Fmax: Measure the fluorescence intensity in the calcium-free solution (Fmin) and the calcium-saturating solution (Fmax).
-
Calculate Kd: The dissociation constant (Kd) can be determined by fitting the fluorescence intensity data (F) at different calcium concentrations ([Ca²⁺]) to the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Visualizations
Signaling Pathway: Intracellular Calcium Measurement
The following diagram illustrates the general principle of using a fluorescent calcium indicator to measure intracellular calcium levels.
Caption: Principle of intracellular calcium detection using a fluorescent indicator.
Experimental Workflow: Calcium Imaging Experiment
This diagram outlines the typical workflow for a cellular calcium imaging experiment using a fluorescent indicator.
Caption: A typical workflow for a cellular calcium imaging experiment.
Safety Operating Guide
Navigating the Safe Disposal of Bapta-tmfm: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper disposal of chemical reagents like Bapta-tmfm, a fluorescent chelating indicator used in studying cytosolic free calcium, is a critical component of laboratory safety and operational excellence.[1][2] Adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental practice to protect laboratory personnel and the environment.
At the outset of any disposal procedure, the Safety Data Sheet (SDS) for the specific this compound product in use must be the primary source of information. While Bapta and its derivatives may not be classified as dangerous goods for transport, they require careful handling with appropriate personal protective equipment (PPE).
Immediate Safety and Handling
Before commencing disposal, ensure all relevant personnel are familiar with emergency procedures.
Emergency Response:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure during handling and disposal.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
This compound Waste Disposal Protocol
The disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and national hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent inadvertent and dangerous chemical reactions. This compound waste should be collected separately from other chemical waste streams unless compatibility has been verified.
Step 2: Waste Collection and Labeling
-
Container Selection: Utilize containers that are in good condition, chemically compatible with the waste, and equipped with a secure lid.
-
Labeling: All waste containers must be unequivocally labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., "Water," "DMSO"). The date of accumulation must also be clearly marked on the label.
Step 3: Storage of this compound Waste
Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This storage area should be situated away from drains and potential sources of ignition. The use of secondary containment is highly recommended to mitigate the impact of any potential spills.
Step 4: Disposal Request and Pickup
To arrange for the final disposal of the accumulated this compound waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. It is imperative that personnel do not attempt to transport hazardous waste off-site themselves.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bapta-tmfm
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Bapta-tmfm, a fluorescent chelating indicator crucial for studying cytosolic free calcium. Adherence to these protocols is vital for minimizing risks and ensuring a secure and efficient laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, a thorough risk assessment must be conducted. This material should be considered hazardous until comprehensive toxicological data is available. The following personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical hazards. The following table summarizes the recommended equipment when handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes of liquids or airborne particles. A face shield should be used in situations with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat is necessary to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Generally not required when handled in a well-ventilated area. However, if there is a potential for generating dust or aerosols, a NIOSH-approved respirator is essential. Work in a chemical fume hood whenever possible. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound, from initial preparation to final disposal, is critical for safety and experimental consistency.
Handling and Storage
Preparation:
-
Ensure all necessary PPE is readily available and in good condition before handling the compound.
-
The workspace should be clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be easily accessible.
Weighing and Solution Preparation:
-
To prevent inhalation of dust, handle solid this compound in a chemical fume hood.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in organic solvents like DMSO.
Storage:
-
Store this compound in a tightly sealed container at 4°C and protected from light.
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, and always protect from light.
Spill and Disposal Plan
Spill Containment:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep the material to avoid creating dust and place it into a labeled, sealed container for disposal.
-
For liquid spills, absorb the material using an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a suitable chemical waste container.
Disposal:
-
All this compound waste, including contaminated materials, must be disposed of in accordance with federal, state, and local environmental regulations.
-
Do not pour this compound solutions down the drain.
-
Collect all waste in designated, clearly labeled hazardous waste containers.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 574.58 g/mol |
| Molecular Formula | C₂₈H₃₄N₂O₁₁ |
| CAS Number | 96315-11-6 |
| Storage (Solid) | 4°C, protect from light |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month), protect from light |
Experimental Protocol: Intracellular Calcium Measurement
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration using this compound.
Reagents and Materials:
-
Cultured cells on coverslips or in a microplate
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without calcium
-
Fluorescence microscope or plate reader
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound vial to reach room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.
-
-
Cell Loading:
-
Wash the cultured cells twice with the physiological buffer.
-
Prepare a loading solution by diluting the this compound stock solution in the physiological buffer to a final concentration of 1-10 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.
-
Wash the cells three times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Fluorescence Measurement:
-
Mount the coverslip on the microscope stage or place the microplate in the plate reader.
-
Excite the cells at the appropriate wavelength for this compound and measure the emission intensity.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist or other treatment to induce a calcium response.
-
Record the change in fluorescence intensity over time.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for intracellular calcium measurement using a fluorescent indicator like this compound.
Caption: Workflow for intracellular calcium measurement using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
